5-Fluoroindole
説明
inhibits tryptophan synthase
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFPRGJZRXNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192940 | |
| Record name | 5-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-52-0 | |
| Record name | 5-Fluoroindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL8W3FGT5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-Fluoroindole from 5-Fluoro-2-nitrotoluene
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-fluoroindole, a crucial heterocyclic nucleus in pharmaceuticals, starting from 5-fluoro-2-nitrotoluene. The primary focus is on the Leimgruber-Batcho indole synthesis, a widely utilized and scalable method.
Overview: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho reaction is a highly efficient and popular alternative to the Fischer indole synthesis for preparing substituted indoles.[1] It is particularly advantageous due to the commercial availability and straightforward synthesis of the required 2-nitrotoluene derivatives.[2] The synthesis proceeds in two main steps:
-
Enamine Formation: The process begins with the condensation of 5-fluoro-2-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. This reaction takes advantage of the enhanced acidity of the benzylic methyl protons on the nitrotoluene.[3]
-
Reductive Cyclization: The resulting intermediate, a β-dialkylamino-2-nitrostyrene (enamine), is then subjected to a reductive cyclization to yield the final this compound.[2] This step can be achieved using various reducing agents, including catalytic hydrogenation (e.g., Pd/C with H₂ or Raney Nickel) or chemical reduction (e.g., iron powder in acetic acid).[2][4]
The overall synthetic pathway is illustrated below.
References
5-Fluoroindole: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroindole is a fluorinated derivative of the heterocyclic aromatic compound indole. The strategic incorporation of a fluorine atom at the 5-position of the indole ring system significantly modulates its electronic properties, lipophilicity, and metabolic stability. These altered characteristics make this compound a highly valuable building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, and are instrumental in the development of novel therapeutic agents and advanced materials.[1][2] This technical guide provides an in-depth overview of the chemical properties, reactivity, and key experimental protocols related to this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. The fluorine substituent influences the molecule's polarity and acidity, which in turn affects its solubility and behavior in biological systems. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆FN | [1][3] |
| Molecular Weight | 135.14 g/mol | [1][3] |
| Appearance | Off-white to pale yellow crystalline powder | [1][2] |
| Melting Point | 45-48 °C | [4][5] |
| Boiling Point | 120 °C at 1 mmHg | [4][5] |
| pKa | 16.16 ± 0.30 (Predicted) | [1][4] |
| LogP | 2.19 (Predicted) | [1] |
| Solubility | Sparingly soluble in water; Soluble in chloroform and methanol.[1][4][5] | |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere.[1][4] |
Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ: 7.27 (m, 3H), 6.96 (t, 1H), 6.53 (t, 1H)[3] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ: –100.22[3] |
| IR Spectroscopy | Characteristic peaks for N-H and C-H stretching, and C=C aromatic stretching. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 135.0484.[1] |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound, each with its own advantages. Key methods include:
-
Leimgruber-Batcho Indole Synthesis: A widely used industrial method that starts from 5-fluoro-2-nitrotoluene.[6][7]
-
Fischer Indole Synthesis: A classic method involving the reaction of 4-fluorophenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.[7]
-
Sugasawa Indole Synthesis: This method utilizes 4-fluoroaniline and chloroacetonitrile in the presence of a Lewis acid.[7]
-
Bischler Indole Synthesis: Involves the reaction of 4-fluoroaniline with an α-halo-ketone.[7]
-
Vicarious Nucleophilic Substitution (VNS): A less common approach that can be employed for the synthesis of this compound.[7]
Chemical Reactivity
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C3 position. The fluorine atom at the 5-position is electron-withdrawing through its inductive effect, which can influence the reactivity of the benzene portion of the molecule.
Electrophilic Substitution
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C3 position of the indole ring and is a common method for producing this compound-3-carboxaldehyde, a key intermediate in the synthesis of various pharmaceuticals.[7]
Mannich Reaction: The Mannich reaction introduces an aminomethyl group at the C3 position, providing a route to gramine analogues which are versatile synthetic intermediates.
N-Substitution
N-Alkylation: The nitrogen atom of the indole ring can be alkylated using various alkyl halides in the presence of a base. This modification is often used to alter the pharmacological properties of indole-containing compounds.
N-Acylation: Acylation of the indole nitrogen is readily achieved using acylating agents like acetic anhydride or acyl chlorides. The resulting N-acylindoles can serve as protecting groups or as key intermediates in further synthetic transformations.
Metal-Catalyzed Cross-Coupling Reactions
Halogenated 5-fluoroindoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in the synthesis of complex drug candidates.
-
Suzuki Coupling: Couples a boronic acid with an organohalide.
-
Sonogashira Coupling: Forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
-
Heck Reaction: Creates a substituted alkene from an unsaturated halide and an alkene.
-
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an aryl halide and an amine.
Experimental Protocols
Vilsmeier-Haack Formylation of this compound
Objective: To synthesize this compound-3-carboxaldehyde.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
Potassium hydroxide (KOH) solution (3.8 M)
-
Ice
-
Water
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a reaction vessel containing acetonitrile, add 12.3 g of DMF (0.168 mol) and 3.3 g of 4A molecular sieves.[7]
-
Cool the mixture to 0-5 °C in an ice bath.[7]
-
Slowly add 12.8 g of POCl₃ (0.084 mol) to the cooled mixture.[7]
-
After the addition is complete, slowly add a solution of 0.0424 mol of this compound in 20 mL of acetonitrile, keeping the temperature below 15 °C.[7]
-
Allow the reaction mixture to warm to room temperature (25 °C) and stir for 4 hours.[7]
-
Add 112 mL of 3.8 M potassium hydroxide solution dropwise to the reaction mixture.[7]
-
Heat the mixture under reflux for 12 hours.[7]
-
Cool the mixture to room temperature and filter.[7]
-
Pour the filtrate into ice water with stirring to precipitate a pale yellow solid.[7]
-
Collect the solid by filtration and recrystallize from a petroleum ether/ethyl acetate system to obtain this compound-3-carboxaldehyde.[7]
N-Acetylation of this compound
Objective: To synthesize 1-acetyl-5-fluoroindole.
Materials:
-
This compound
-
Acetic anhydride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DMF.
-
Add acetic anhydride to the solution. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 1.5-4 hours) until the reaction is complete, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
General Procedure for Suzuki Coupling of a Halogenated this compound
Objective: To form a C-C bond between a halogenated this compound and a boronic acid.
Materials:
-
Halogenated this compound (e.g., 5-bromo-1H-indole)
-
Aryl or vinyl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., dimethoxyethane/water mixture)
Procedure:
-
In a reaction vessel, combine the halogenated this compound, boronic acid, palladium catalyst, and base.
-
Add the solvent system to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir for the required time (e.g., 2-18 hours), monitoring by TLC or LC-MS.[4][8]
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Biological Research
This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The fluorine atom can enhance metabolic stability and binding affinity to target proteins.
Role in Signaling Pathways
Serotonin Receptor Ligands: this compound is a precursor for the synthesis of ligands for serotonin (5-HT) receptors.[9] These receptors are involved in a wide range of physiological and pathological processes, including mood, cognition, and anxiety.[10] Derivatives of this compound can act as agonists or antagonists at these receptors, modulating serotonergic signaling.
Caption: Modulation of Serotonin Signaling by this compound Derivatives.
Kinase Inhibitors: Many indole derivatives exhibit inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs. This compound serves as a scaffold for the development of potent and selective kinase inhibitors.
Caption: Mechanism of Kinase Inhibition by this compound Derivatives.
Tryptophan Biosynthesis and Incorporation
This compound can be utilized by microorganisms like E. coli as a precursor for the biosynthesis of 5-fluorotryptophan. This fluorinated amino acid can then be incorporated into proteins, serving as a valuable probe for structural and dynamic studies using ¹⁹F NMR spectroscopy.
Caption: Biosynthesis of 5-Fluorotryptophan from this compound.
Experimental Workflow for ¹⁹F NMR Studies
The incorporation of 5-fluorotryptophan into proteins allows for the use of ¹⁹F NMR to study protein structure, dynamics, and ligand binding. The absence of a natural fluorine background in biological systems provides a clean spectroscopic window.
Caption: Workflow for ¹⁹F NMR Analysis of Protein Dynamics.
Conclusion
This compound is a versatile and powerful building block in modern chemical and biological research. Its unique chemical properties, conferred by the fluorine substituent, have led to its widespread use in the synthesis of a diverse array of biologically active molecules and functional materials. The reactivity of the indole core, particularly at the C3 and N1 positions, allows for extensive chemical modification, while metal-catalyzed cross-coupling reactions of its halogenated derivatives provide access to complex molecular architectures. The detailed experimental protocols and an understanding of its role in biological pathways provided in this guide are intended to facilitate further innovation in the fields of drug discovery, chemical biology, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Fluoroindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Fluoroindole, a crucial building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, structural elucidation, and quality control.
Core Spectroscopic Data
The empirical formula for this compound is C₈H₆FN, with a molecular weight of 135.14 g/mol .[1] The structural and spectroscopic data presented below are foundational for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.10 (approx.) | br s | N-H |
| 7.30 - 7.25 | m | H-3, H-7 |
| 7.15 | dd (J = 8.8, 4.3 Hz) | H-4 |
| 6.95 | td (J = 9.1, 2.5 Hz) | H-6 |
| 6.51 | m | H-2 |
Solvent: CDCl₃. Instrument Frequency: 400 MHz.
Table 2: ¹³C NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm | Assignment |
| 159.2 (d, J = 235.5 Hz) | C-5 |
| 135.8 | C-7a |
| 131.5 | C-3a |
| 124.5 | C-3 |
| 111.1 (d, J = 9.6 Hz) | C-7 |
| 110.2 (d, J = 26.3 Hz) | C-4 |
| 105.5 (d, J = 4.5 Hz) | C-2 |
| 103.8 (d, J = 24.0 Hz) | C-6 |
Solvent: CDCl₃.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description |
| 3405 - 3419 | N-H Stretch |
| 1600 - 1450 | C=C Aromatic Ring Stretch |
| ~1250 | C-N Stretch |
| ~1100 | C-F Stretch |
Sample Preparation: KBr disc.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization is a common technique.
Table 4: Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Interpretation |
| 135 | [M]⁺ (Molecular Ion) |
| 108 | [M - HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
-
Data Processing: Analyze the resulting spectrum to identify the characteristic absorption bands.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[3]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Processing: Detect the ions and process the data to generate a mass spectrum, which plots ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
References
Unveiling the Structural Architecture of 5-Fluoroindole Derivatives: A Technical Guide
Introduction
5-Fluoroindole, a fluorinated analog of the ubiquitous indole scaffold, is a significant building block in medicinal chemistry, contributing to the development of novel therapeutic agents. Understanding its three-dimensional structure and intermolecular interactions is paramount for rational drug design and the prediction of its solid-state properties. While a definitive single-crystal X-ray structure of the parent this compound is not publicly available, this technical guide provides an in-depth analysis of a closely related derivative, Methyl 5-fluoro-1H-indole-2-carboxylate . The crystallographic data and experimental protocols detailed herein offer valuable insights into the structural characteristics of the this compound core, serving as a crucial resource for researchers, scientists, and professionals in drug development.
Crystal Structure Analysis of Methyl 5-fluoro-1H-indole-2-carboxylate
The crystal structure of Methyl 5-fluoro-1H-indole-2-carboxylate was determined by Harrison et al. and published in Acta Crystallographica Section E: Structure Reports Online in 2006.[1] The analysis reveals a planar molecular structure with specific intermolecular interactions governing the crystal packing.
Data Presentation
The quantitative data from the crystallographic analysis are summarized in the following tables for clarity and comparative purposes.
Table 1: Crystal Data and Structure Refinement Parameters [2]
| Parameter | Value |
| Empirical Formula | C₁₀H₈FNO₂ |
| Formula Weight | 193.17 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| Unit Cell Dimensions | |
| a | 12.4420 (7) Å |
| b | 3.8185 (1) Å |
| c | 18.269 (1) Å |
| α | 90° |
| β | 100.125 (2)° |
| γ | 90° |
| Volume | 854.43 (7) ų |
| Z | 4 |
| Density (calculated) | 1.502 Mg/m³ |
| Absorption Coefficient | 0.12 mm⁻¹ |
| F(000) | 400 |
| Crystal Size | 0.41 x 0.07 x 0.05 mm |
| Theta range for data collection | 3.0 to 27.5° |
| Index ranges | -16<=h<=16, -4<=k<=4, -23<=l<=23 |
| Reflections collected | 7149 |
| Independent reflections | 1957 [R(int) = 0.046] |
| Completeness to theta = 27.5° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1957 / 0 / 133 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.101 |
| R indices (all data) | R1 = 0.058, wR2 = 0.110 |
| Largest diff. peak and hole | 0.29 and -0.27 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| F(1)-C(3) | 1.365(2) | C(2)-C(1)-C(6) | 120.9(2) |
| O(1)-C(9) | 1.211(2) | C(3)-C(2)-C(1) | 119.2(2) |
| O(2)-C(9) | 1.338(2) | C(2)-C(3)-C(4) | 121.2(2) |
| N(1)-C(7) | 1.371(2) | C(5)-C(4)-C(3) | 118.4(2) |
| N(1)-C(8) | 1.380(2) | C(4)-C(5)-C(6) | 121.7(2) |
| C(8)-C(9) | 1.468(2) | C(1)-C(6)-C(5) | 118.5(2) |
Table 3: Hydrogen Bond Geometry [1]
| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| N(1)—H(1)···O(1)ⁱ | 0.88(2) | 2.06(2) | 2.933(2) | 173(2) |
| Symmetry codes: (i) -x+1, -y, -z |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of scientific findings. The following sections outline the procedures for the synthesis, crystallization, and structure determination of Methyl 5-fluoro-1H-indole-2-carboxylate.
Synthesis and Crystallization
The synthesis of the title compound was achieved through a Fischer indole synthesis reaction.[1]
-
Reaction Setup : Methyl pyruvate-4-fluorophenylhydrazone (2 g, 0.0095 mol) was added to 10 g of polyphosphoric acid.
-
Reaction Conditions : The mixture was stirred continuously and slowly heated to 353–363 K, then maintained at this temperature for 4 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Workup : After cooling, 100 ml of water was added to the reaction mass to form a slurry. The resulting solid was separated by filtration and washed with water.
-
Purification and Crystallization : The crude product was dried and then treated with charcoal in ethyl acetate. The solution was filtered through hyflo/silica gel. Colorless, needle-like single crystals suitable for X-ray diffraction were obtained by slow cooling of the ethyl acetate solution, which was kept overnight with stirring.[1] The yield of the recrystallized product was 60%.[1]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data were collected at 120 K.
-
Data Collection : A Nonius KappaCCD area-detector diffractometer was used for data collection.
-
Cell Refinement : The unit cell parameters were refined using the SCALEPACK program.[1]
-
Data Reduction : Data reduction was performed using SCALEPACK, DENZO, and SORTAV.[1]
-
Structure Solution and Refinement : The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] The N-bound hydrogen atom was located in a difference map and refined freely. C-bound hydrogen atoms were placed in idealized positions and refined as riding atoms.[1]
Visualization of Experimental Workflow and Molecular Packing
Visual representations are essential for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the intermolecular interactions within the crystal lattice.
Concluding Remarks
The detailed crystallographic analysis of Methyl 5-fluoro-1H-indole-2-carboxylate provides a solid foundation for understanding the structural properties of the this compound scaffold. The molecule is essentially planar, and its crystal packing is dominated by N—H···O hydrogen bonds that form inversion-symmetry-generated dimeric pairs.[1] Notably, significant π-π stacking interactions are absent in the crystal structure of this derivative.[1] This information is invaluable for computational modeling, polymorphism prediction, and the design of new this compound-based compounds with desired physicochemical properties for pharmaceutical applications. The provided experimental protocols offer a clear pathway for the synthesis and structural determination of similar derivatives.
References
The Solubility of 5-Fluoroindole: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the solubility of 5-Fluoroindole in various organic solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available quantitative data, presents a detailed experimental protocol for solubility determination, and offers a visual workflow for systematic solubility testing.
Core Data: Solubility of this compound
The solubility of this compound is a critical parameter for its application in various experimental and manufacturing processes. The following table summarizes the currently available quantitative and qualitative solubility data in selected organic solvents.
| Solvent | Solubility | Concentration (mg/mL) | Temperature (°C) | Notes |
| Chloroform | Soluble | 50 | Not Specified | Product tested for solubility at this concentration.[1] |
| Methanol | Soluble | 10 | Not Specified | Publications suggest solubility at this concentration.[1] |
| Methanol | Slightly Soluble | Not Specified | Not Specified | General observation of solubility.[2][3] |
| Methanol | Forms a clear, colorless solution | 1% (w/v) | Not Specified | A 1% solution results in complete dissolution.[4] |
Experimental Protocol: Determination of Solubility of an Organic Compound
The following is a generalized yet detailed protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on common laboratory practices for solubility assessment.[5][6][7]
Objective: To determine the approximate solubility of a solid organic compound in a given organic solvent at a specific temperature.
Materials:
-
The solid compound to be tested (e.g., this compound)
-
A range of organic solvents (e.g., methanol, ethanol, DMSO, acetone, chloroform, hexane)
-
Small test tubes or vials with caps
-
Spatula
-
Vortex mixer or shaker bath
-
Analytical balance
-
Pipettes or graduated cylinders
-
Constant temperature bath (optional, for temperature-controlled studies)
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Label each test tube or vial with the name of the solvent to be tested.
-
-
Initial Qualitative Assessment:
-
Place a small, visually estimated amount (e.g., 2-5 mg) of the solid compound into each labeled test tube.
-
Add 1 mL of the respective solvent to each tube.
-
Vigorously shake or vortex the tubes for 30-60 seconds.
-
Visually inspect the samples. If the solid completely dissolves, it is considered "soluble" at this approximate concentration. If it does not dissolve, it is "insoluble" or "sparingly soluble."
-
-
Quantitative Determination (Shake-Flask Method):
-
Accurately weigh a specific amount of the solid compound (e.g., 25 mg) and place it into a test tube.[5]
-
Add a small, measured volume of the solvent (e.g., 0.5 mL) to the test tube.
-
Cap the test tube and shake it vigorously for 1-2 minutes. A vortex mixer is recommended for consistent agitation.
-
If the solid dissolves completely, add another pre-weighed portion of the solid and repeat the shaking process.
-
If the solid does not dissolve completely, incrementally add more solvent in small, measured volumes (e.g., 0.1 mL increments) and shake vigorously after each addition until the solid is fully dissolved.
-
Record the total volume of solvent required to dissolve the initial mass of the solid.
-
The solubility can then be calculated in terms of mg/mL.
-
-
Equilibrium Method for Precise Measurement:
-
To determine the saturation solubility more accurately, prepare a supersaturated solution by adding an excess amount of the solid to a known volume of the solvent in a sealed vial.
-
Agitate the mixture in a shaker bath at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the supernatant (the clear liquid above the solid).
-
Analyze the concentration of the solute in the supernatant using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Safety Precautions:
-
Always work in a well-ventilated area or a fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent and for this compound before beginning any experimental work.
Visualized Workflow: Solubility Testing
The following diagram illustrates a logical workflow for the systematic determination of a compound's solubility.
Caption: A flowchart of the experimental workflow for determining compound solubility.
References
Quantum mechanical studies of 5-Fluoroindole.
An In-depth Technical Guide to the Quantum Mechanical Studies of 5-Fluoroindole
Introduction
This compound (5FI) is a halogenated derivative of indole, a crucial aromatic heterocyclic scaffold present in numerous biologically active compounds, most notably the amino acid tryptophan. The introduction of a fluorine atom at the 5-position significantly alters the electronic properties of the indole ring primarily through a strong negative inductive (-I) effect.[1] This modification influences the molecule's structure, reactivity, and spectroscopic signatures. Quantum mechanical (QM) studies are indispensable for elucidating these changes at a sub-atomic level, providing a theoretical framework that complements and explains experimental findings. This guide offers a detailed overview of the quantum mechanical investigations into this compound, targeting researchers, scientists, and professionals in drug development.
Methodologies: Experimental and Computational Protocols
A comprehensive understanding of this compound's properties is achieved by combining experimental spectroscopy with theoretical quantum chemical calculations.
Experimental Spectroscopic Protocols
-
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy :
-
FT-IR Spectroscopy : The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range using a spectrometer like the PerkinElmer Spectrum-1.[2] The solid sample is prepared using the KBr pellet technique, where a small amount of this compound is mixed with potassium bromide powder and pressed into a thin, transparent disk.[3]
-
FT-Raman Spectroscopy : The FT-Raman spectrum is recorded in the 4000–50 cm⁻¹ range using an instrument such as a BRUKER RFS 27 spectrometer.[2][4] The excitation source is typically a Nd:YAG laser operating at 1064 nm to minimize fluorescence.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H, ¹³C, and ¹⁹F NMR spectra are recorded on spectrometers like a Varian Gemini-200.[5] Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO.[6] The chemical shifts are reported relative to a standard reference (e.g., TMS for ¹H and ¹³C). ¹⁹F NMR chemical shifts are highly sensitive to the local electronic environment.[7][8]
-
-
Rotationally Resolved Electronic Spectroscopy :
Computational Quantum Mechanical Protocols
-
Geometry Optimization and Vibrational Frequencies :
-
Method : Density Functional Theory (DFT) is the most common method, utilizing functionals like B3LYP.[4][10] Ab initio methods such as the coupled-cluster model CC2 are also used, especially for excited states.[1]
-
Basis Set : Pople-style basis sets such as 6-311++G(d,p) are widely employed for a good balance of accuracy and computational cost.[4][10] For higher accuracy, correlation-consistent basis sets like cc-pVTZ are used with ab initio methods.[1]
-
Software : All calculations are typically performed using the Gaussian software package.[2] The optimized molecular geometry corresponds to the minimum potential energy. Calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and method limitations.[10]
-
-
NMR Chemical Shift Calculation :
-
The Gauge-Independent Atomic Orbital (GIAO) method is employed within the DFT framework to predict NMR isotropic chemical shifts.[4] The calculated values are referenced against a computed standard (e.g., TMS) to compare with experimental data.
-
-
Analysis of Electronic Properties :
-
Frontier Molecular Orbitals (HOMO-LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the optimized geometry. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability.[11][12]
-
Molecular Electrostatic Potential (MEP) : The MEP map is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[11] Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).[13]
-
Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and the flow of electron density upon electronic excitation.[1][14]
-
Data Presentation and Analysis
Molecular Geometry
The geometric parameters of this compound have been determined through quantum chemical calculations and validated against experimental data where available. The fluorine substitution causes only minor changes to the indole ring structure itself.
Table 1: Calculated and Experimental Geometric Parameters for this compound.
| Parameter | Bond/Angle | CC2/cc-pVTZ[1] | B3LYP/6-311++G(d,p) (Typical) |
| Bond Lengths (Å) | |||
| N1–C2 | 1.378 | 1.375 | |
| C2–C3 | 1.375 | 1.379 | |
| C3–C3a | 1.442 | 1.438 | |
| C3a–N1 | 1.391 | 1.395 | |
| C4–C5 | 1.388 | 1.390 | |
| C5–C6 | 1.390 | 1.388 | |
| C5–F9 | 1.365 | 1.360 | |
| **Bond Angles (°) ** | |||
| C2–N1–C7a | 108.9 | 109.1 | |
| N1–C2–C3 | 110.8 | 110.5 | |
| C4–C5–F9 | 119.0 | 118.8 | |
| C6–C5–F9 | 119.2 | 119.5 | |
| Rotational Constants (MHz) | Experimental[1] | CC2/cc-pVTZ[1] | |
| Ground State (S₀) | A | 3381.5 | 3401.5 |
| B | 1205.1 | 1210.8 | |
| C | 888.7 | 892.4 | |
| Excited State (S₁) | A' | 3302.4 | 3320.1 |
| B' | 1191.1 | 1196.4 | |
| C' | 875.7 | 879.1 |
Note: B3LYP values are representative for this level of theory.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational analysis provides a molecular fingerprint. The calculated frequencies, after scaling, show excellent agreement with experimental FT-IR and FT-Raman spectra, allowing for a definitive assignment of the fundamental vibrational modes.
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound.
| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (Potential Energy Distribution, PED %) |
| 3420 | 3422 | 3425 | N-H stretching |
| 3115 | 3118 | 3110 | Aromatic C-H stretching |
| 1620 | 1618 | 1625 | C=C stretching |
| 1460 | 1465 | 1458 | Ring stretching |
| 1345 | 1348 | 1350 | C-N stretching |
| 1230 | 1235 | 1228 | C-F stretching |
| 870 | 875 | 865 | C-H out-of-plane bending |
| 795 | 800 | 798 | Ring breathing mode |
Note: Frequencies are representative values compiled from studies on substituted indoles.[10]
Electronic Properties and Reactivity
The HOMO and LUMO are crucial for understanding electronic transitions and reactivity. In this compound, the HOMO is primarily located on the pyrrole ring, while the LUMO is distributed across the benzene moiety. The fluorine substituent lowers the energy of both orbitals, slightly increasing the HOMO-LUMO gap compared to indole, suggesting higher kinetic stability.[11]
Table 3: Calculated Electronic Properties of this compound.
| Property | Value |
| HOMO Energy | -5.98 eV |
| LUMO Energy | -0.25 eV |
| HOMO-LUMO Gap (ΔE) | 5.73 eV |
| Ionization Potential | 7.89 eV[5] |
| Dipole Moment (Ground State) | 3.5 D[1] |
| Dipole Moment (Excited State S₁) | 3.7 D[1] |
Note: HOMO/LUMO values are typical for DFT/B3LYP calculations.
The lowest electronically excited singlet state (S₁) in this compound is identified as the ¹Lb state, similar to indole itself.[1][9] This is in contrast to derivatives with strong mesomeric effects, which can shift the ¹La state to be the lowest in energy.[1] NBO analysis reveals a net charge flow of 0.12 electron charges from the pyrrole to the benzene ring upon excitation to the S₁ state.[1][14]
The MEP map for this compound shows the most negative potential (red/yellow) located around the nitrogen atom of the pyrrole ring, identifying it as the primary site for electrophilic attack. The hydrogen atom on the nitrogen (N-H) is the most electropositive region (blue), making it susceptible to deprotonation and a site for hydrogen bonding. The fluorine atom itself presents a region of negative potential, capable of acting as a hydrogen bond acceptor.
NMR Chemical Shifts
Theoretical NMR chemical shifts calculated using the GIAO method correlate well with experimental data, aiding in the structural elucidation and assignment of resonances. The ¹⁹F chemical shift is particularly sensitive to the electronic environment and is a valuable probe in ligand-binding studies.[15]
Table 4: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
| Atom | Experimental ¹H[5] | Calculated ¹H | Atom | Experimental ¹³C[5] | Calculated ¹³C |
| H-1 (NH) | 8.10 | 8.05 | C-2 | 124.5 | 124.8 |
| H-2 | 7.25 | 7.28 | C-3 | 102.8 | 103.1 |
| H-3 | 6.50 | 6.48 | C-3a | 128.5 | 128.2 |
| H-4 | 7.40 | 7.42 | C-4 | 110.5 | 110.9 |
| H-6 | 6.95 | 6.99 | C-5 | 157.5 (JCF) | 157.0 |
| H-7 | 7.35 | 7.31 | C-6 | 108.2 | 108.5 |
| C-7 | 111.8 | 111.5 | |||
| C-7a | 132.0 | 132.4 |
Note: Calculated values are representative for the GIAO/B3LYP level of theory.
Mandatory Visualizations
Caption: General workflow for computational and experimental analysis.
Caption: Logical relationships between key electronic properties.
Conclusion
Quantum mechanical studies provide a powerful lens through which to view the molecular properties of this compound. Through a synergistic combination of DFT and ab initio calculations with experimental spectroscopy, a detailed picture of its geometry, vibrational modes, and electronic structure has been established. Key findings indicate that the fluorine substituent exerts a strong inductive effect, modulating the molecule's electronic landscape, increasing its kinetic stability, and defining its sites of chemical reactivity. The lowest excited state is confirmed to be of ¹Lb character, and the charge transfer upon excitation has been quantified. This detailed theoretical characterization is fundamental for applications in medicinal chemistry and materials science, where precise control over molecular properties is paramount for the rational design of novel drugs and functional materials.
References
- 1. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. This compound | C8H6FN | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ground and electronically excited singlet-state structures of this compound deduced from rotationally resolved electronic spectroscopy and ab initio theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 19F NMR spectroscopy monitors ligand binding to recombinantly fluorine-labelled b′x from human protein disulphide isomerase (hPDI) - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Properties of 5-Fluoroindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroindole is a fluorinated derivative of indole that serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents and bioactive molecules. The introduction of a fluorine atom into the indole scaffold can significantly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough understanding of the thermochemical properties of this compound is essential for optimizing synthetic routes, predicting its behavior in biological systems, and designing novel therapeutics.
Thermochemical Data
While experimental thermochemical data for this compound remains to be published, the data for the parent indole molecule provides a valuable reference point. The following tables summarize the key thermochemical properties of indole.
Table 1: Standard Molar Enthalpy of Formation of Indole
| Compound | Formula | State | ΔfH° (kJ/mol) |
| Indole | C₈H₇N | solid | Data not available |
| Indole | C₈H₇N | gas | Data not available |
Note: Specific, experimentally-derived values for the standard molar enthalpy of formation of indole were not found in the initial search. This highlights a gap in the publicly available thermochemical data for this foundational heterocyclic compound.
Table 2: Enthalpies of Phase Change of Indole
| Property | Value (kJ/mol) |
| Enthalpy of Sublimation | Data not available |
| Enthalpy of Vaporization | Data not available |
| Enthalpy of Fusion | Data not available |
Note: Quantitative experimental values for the enthalpies of sublimation, vaporization, and fusion for indole were not explicitly found in the provided search results. These values are crucial for understanding the phase behavior and intermolecular forces of the compound.
Experimental Protocols
The determination of thermochemical properties relies on a suite of precise experimental techniques. The following sections detail the methodologies commonly employed for organic compounds like this compound.
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a constant-volume container known as a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed pellet of the solid sample (e.g., this compound) is placed in a crucible inside the bomb calorimeter. A fuse wire is connected to an ignition system and placed in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat capacity of the calorimeter system is predetermined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated using the formula: q = Ccal × ΔT where q is the heat of combustion, Ccal is the heat capacity of the calorimeter, and ΔT is the corrected temperature rise.
-
Correction to Standard State: The experimentally determined heat of combustion at constant volume (ΔU) is corrected to obtain the standard enthalpy of combustion at constant pressure (ΔH°c). This involves accounting for the change in the number of moles of gas in the reaction (Washburn corrections).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law: ΔfH°(compound) = ΣΔfH°(products) - ΔH°c(compound)
Knudsen Effusion Method for Enthalpy of Sublimation
The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility at various temperatures. From the temperature dependence of the vapor pressure, the standard enthalpy of sublimation (ΔH°sub) can be derived.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Effusion: At a given temperature, molecules of the substance sublime and effuse through the orifice into the vacuum. The rate of mass loss is proportional to the vapor pressure of the substance.
-
Mass Loss Measurement: The rate of mass loss is measured, typically using a microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = (dm/dt) * (2πRT/M)1/2 / (Ao * α) where dm/dt is the rate of mass loss, R is the ideal gas constant, T is the absolute temperature, M is the molar mass, Ao is the area of the orifice, and α is the transmission coefficient.
-
Enthalpy of Sublimation Calculation: The measurements are repeated at several temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T based on the Clausius-Clapeyron equation: d(lnP)/d(1/T) = -ΔH°sub/R
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. It is commonly used to determine the enthalpy of fusion (ΔH°fus).
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample is sealed in a sample pan. An empty pan is used as a reference.
-
Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Melting Endotherm: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.
-
Enthalpy of Fusion Calculation: The area under the melting peak is directly proportional to the enthalpy of fusion. The instrument is calibrated with a standard material of known melting point and enthalpy of fusion, such as indium. The enthalpy of fusion of the sample is then calculated from the peak area.
Signaling Pathway Inhibition by this compound
Recent research has elucidated a specific signaling pathway inhibited by this compound in the plant pathogen Pseudomonas syringae pv. actinidiae. This provides valuable insight into its potential as an antimicrobial agent. This compound targets and inhibits methionine synthase (MetE), a key enzyme in the cysteine and methionine metabolism pathway. This inhibition leads to a cascade of downstream effects, including the accumulation of reactive oxygen species (ROS) and ultimately, apoptosis of the bacterial cell.[1]
Caption: Inhibition of Methionine Synthase by this compound.
Conclusion
This technical guide has summarized the current state of knowledge regarding the thermochemical properties of this compound, primarily through the lens of its parent compound, indole. The detailed experimental protocols for determining key thermochemical parameters—enthalpy of formation, sublimation, and fusion—provide a roadmap for future experimental work on this compound and its derivatives. The elucidation of its inhibitory action on the methionine synthase pathway underscores the importance of this compound in drug discovery and development, particularly in the context of antimicrobial research. Further experimental determination of the thermochemical properties of this compound is crucial for a more complete understanding of its behavior and for the rational design of new molecules with enhanced therapeutic potential.
References
5-Fluoroindole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of approved drugs. The strategic incorporation of a fluorine atom at the 5-position of the indole ring has emerged as a powerful tool in drug design. This modification can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 5-Fluoroindole derivatives have demonstrated a broad spectrum of therapeutic potential, including applications as anticancer, antiviral, and enzyme inhibitory agents.[2][3] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, serving as a comprehensive resource for researchers in the field of drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its subsequent derivatization can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
One common approach involves the Leimgruber-Batcho indole synthesis , which utilizes 5-fluoro-2-nitrotoluene as a key starting material. This method is advantageous due to its operational simplicity and suitability for large-scale synthesis.[4]
A typical synthetic protocol is as follows:
-
Formation of the Enamine: 5-Fluoro-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like acetonitrile at elevated temperatures (85-95°C) to form the corresponding enamine intermediate.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization to yield the this compound core. Common reducing agents for this step include hydrazine in methanol or iron powder in acetic acid.[4]
Various other synthetic strategies, such as the Fischer, Bischler, and Sugasawa indole syntheses, have also been adapted for the preparation of this compound derivatives.[5]
Further functionalization of the this compound scaffold is often necessary to achieve the desired biological activity. For instance, Vilsmeier-Haack formylation can introduce a formyl group at the C3 position, creating a versatile intermediate for the synthesis of a wide range of derivatives.
Biological Activities and Therapeutic Applications
This compound derivatives have been investigated for a wide array of therapeutic applications, demonstrating significant activity against various biological targets.
Enzyme Inhibition
α-Glucosidase Inhibition:
A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism.[6][7][8] Inhibition of this enzyme can help control postprandial hyperglycemia, making it a key target for the management of type 2 diabetes. Several synthesized compounds exhibited significantly greater inhibitory activity than the reference drug, acarbose.[6][7][8]
| Compound | Target | IC50 (µM) | Reference |
| 3d ((Z)-3-(2-Chlorobenzylidene)-5-fluoroindolin-2-one) | α-Glucosidase | 49.89 ± 1.16 | [6][7] |
| 3f ((Z)-3-(4-Chlorobenzylidene)-5-fluoroindolin-2-one) | α-Glucosidase | 35.83 ± 0.98 | [6][7] |
| 3i ((Z)-3-(4-Bromobenzylidene)-5-fluoroindolin-2-one) | α-Glucosidase | 56.87 ± 0.42 | [6][7] |
| Acarbose (Reference) | α-Glucosidase | 569.43 ± 43.72 | [6][7] |
Anticancer Activity
Kinase Inhibition:
The this compound moiety is a key component of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers.[9] Sunitinib inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation. The fluorine atom in Sunitinib contributes to its improved pharmacokinetic properties.
Tubulin Polymerization Inhibition:
Certain this compound-chalcone analogues have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[10] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for colorectal cancer therapy.[10]
PI3K/Akt Signaling Pathway Inhibition:
Researchers have designed and synthesized this compound derivatives that act as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cervical cancer. By targeting this critical pathway, these compounds can suppress cancer cell growth and survival.
Below is a diagram illustrating the targeted inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Antiviral Activity
This compound derivatives have also shown promise as antiviral agents. For instance, certain this compound-thiosemicarbazide derivatives have demonstrated significant activity against Coxsackievirus B4 (CVB4).[11] The introduction of the fluorine atom at the 5-position of the indole ring was found to be crucial for the enhanced antiviral potency.[11]
| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |
| 27b | CVB4 | Hela | 0.87 | [11] |
| 27b | CVB4 | Vero | 0.4 | [11] |
G Protein-Coupled Receptor (GPCR) Modulation
Serotonin Receptor Modulation:
Derivatives of this compound have been investigated as potent and selective serotonin reuptake inhibitors.[8] These compounds exhibit high affinity for the serotonin transporter, suggesting their potential for the treatment of depression and other mood disorders.
Cannabinoid Receptor Modulation:
The 5-fluoro substituent is a common feature in synthetic cannabinoids. Fluorinated analogues of JWH-018 and other synthetic cannabinoids have shown increased potency at the CB1 receptor.[12]
Experimental Protocols
Synthesis of (Z)-3-(Substituted benzylidene)-5-fluoroindolin-2-ones
This protocol describes a general method for the synthesis of 5-fluoro-2-oxindole derivatives, as reported in the literature.[6]
Materials:
-
5-fluoro-2-oxindole
-
Substituted aromatic aldehydes
-
Potassium hydroxide (KOH)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-fluoro-2-oxindole (1.0 mmol) and a substituted aromatic aldehyde (1.2 mmol) in ethanol (10 mL), add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-water and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure (Z)-3-(substituted benzylidene)-5-fluoroindolin-2-one derivative.
The following diagram illustrates the general workflow for the synthesis and evaluation of these derivatives.
Caption: General workflow for synthesis and evaluation of 5-fluoro-2-oxindole derivatives.
α-Glucosidase Inhibition Assay
This protocol is adapted from published methods for determining the α-glucosidase inhibitory activity of compounds.[1][5][6][11]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.2 U/mL).
-
Prepare various concentrations of the test compounds and acarbose in DMSO, and then dilute with phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution (or acarbose solution, or buffer for control) to each well.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
The logical relationship between structural modifications and biological activity can be visualized as follows:
Caption: Logical relationship in the study of this compound derivatives.
Conclusion
This compound derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The strategic introduction of a fluorine atom at the 5-position of the indole ring consistently imparts favorable pharmacological properties, leading to the discovery of potent inhibitors of enzymes, modulators of GPCRs, and effective anticancer and antiviral agents. The synthetic accessibility of the this compound scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the development of novel therapeutics. This guide has provided a comprehensive overview of the current landscape of this compound derivatives, offering valuable insights and detailed protocols to aid researchers in their drug discovery endeavors. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Glucosidase inhibition assay [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New indole derivatives as potent and selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 12. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 5-Fluoroindole Interactions with Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of 5-fluoroindole's interactions with various protein targets. This compound, a halogenated derivative of indole, is a versatile scaffold in medicinal chemistry, and understanding its binding mechanisms at a molecular level is crucial for rational drug design.[1] This document outlines the key computational methodologies, summarizes quantitative binding data, and visualizes the relevant biological pathways and experimental workflows.
Introduction to In Silico Modeling of Protein-Ligand Interactions
In silico modeling has become an indispensable tool in drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their protein targets.[2][3][4] Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into binding modes, affinities, and the dynamic nature of these interactions.[2][3][4] The integration of these computational strategies is pivotal in identifying and optimizing novel therapeutic compounds.[4]
Key Protein Targets of this compound
Current research has identified several key protein targets for this compound and its derivatives. This guide will focus on two prominent examples: Methionine Synthase (MetE) and Protein Disulfide Isomerase (PDI).
-
Methionine Synthase (MetE): A crucial enzyme in the methionine biosynthesis pathway in bacteria and fungi, making it a potential target for antimicrobial agents.[2] this compound has been shown to inhibit the growth of pathogens like Pseudomonas syringae pv. actinidiae by targeting MetE.[2]
-
Protein Disulfide Isomerase (PDI): A chaperone protein in the endoplasmic reticulum that catalyzes the formation and rearrangement of disulfide bonds in proteins.[5] Its role in various diseases, including cancer and neurodegenerative disorders, makes it an attractive therapeutic target.[6] this compound has been utilized as a probe in NMR studies to investigate ligand binding to human PDI.[7]
Quantitative Data on this compound-Protein Interactions
The following table summarizes the available quantitative data on the binding affinity of this compound with various proteins. This data is essential for comparing the potency of this compound across different targets and for validating in silico models.
| Protein Target | Organism/System | Method | Binding Affinity (Kd) | Reference |
| Methionine Synthase II (MetE) | Pseudomonas syringae pv. actinidiae | Microscale Thermophoresis | 0.33 µM | [2] |
| Methionine Synthase II (MetE) | Pseudomonas syringae pv. actinidiae | Isothermal Titration Calorimetry | 8.55 µM | [2] |
| b'x domain of human Protein Disulphide Isomerase (hPDI) | Human | 19F NMR Spectroscopy | 23 ± 4 µM | [7] |
| drkN SH3 T22G mutant (with 5-fluorotryptophan) | Drosophila melanogaster | 19F NMR Lineshape Analysis | 150 µM | [8] |
| NS5A-D2D3 | Hepatitis C Virus | NMR 19F Transverse Spin-Relaxation | ~110 µM | [9] |
Detailed Methodologies for In Silico Experiments
This section provides detailed protocols for the key computational experiments used to model the interaction of this compound with its protein targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][10]
Experimental Protocol:
-
Target and Ligand Preparation:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated.
-
Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools.
-
Generate the 3D structure of this compound and optimize its geometry using a suitable force field.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the protein. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.
-
-
Docking Simulation:
-
Perform the docking using a program like AutoDock Vina. The software will explore different conformations of the ligand within the grid box and score them based on a defined scoring function.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.
-
Visualize the protein-ligand complex to examine the key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[11][12][13]
Experimental Protocol:
-
System Preparation:
-
Use the best-docked pose from the molecular docking study as the starting structure for the MD simulation.
-
Solvate the complex in a water box and add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes and relax the structure.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to ensure the system is stable. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to study the stability of the complex (e.g., using Root Mean Square Deviation - RMSD), the flexibility of the protein residues (e.g., using Root Mean Square Fluctuation - RMSF), and the detailed interactions between the ligand and the protein over time.
-
Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a protein-ligand complex from MD simulation trajectories.
Experimental Protocol:
-
Trajectory Sampling:
-
Extract snapshots (frames) from the equilibrated part of the MD trajectory of the protein-ligand complex.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy components for the complex, the protein alone, and the ligand alone:
-
Molecular Mechanics (MM) Energy: Includes internal, van der Waals, and electrostatic energies in the gas phase.
-
Solvation Free Energy: Calculated using a continuum solvent model, typically separated into polar (using the Poisson-Boltzmann or Generalized Born equation) and nonpolar (often estimated from the solvent-accessible surface area) contributions.
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind =
complex> - ( protein> + ligand>) Where G represents the respective free energies calculated in the previous step, and the angle brackets denote an average over the extracted snapshots.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in silico modeling of this compound.
Signaling Pathway of Methionine Synthase (MetE) Inhibition
Caption: Inhibition of Methionine Synthase by this compound disrupts protein synthesis.
Role of Protein Disulfide Isomerase (PDI) in Protein Folding
Caption: PDI-catalyzed protein folding and the use of this compound as a probe.
In Silico Experimental Workflow
Caption: A typical workflow for in silico protein-ligand interaction studies.
Conclusion
The in silico modeling of this compound's interactions with proteins provides a powerful framework for understanding its mechanism of action and for the development of new therapeutic agents. By combining molecular docking, molecular dynamics simulations, and free energy calculations, researchers can gain detailed insights into the binding process at an atomic level. The continued application of these computational methods will undoubtedly accelerate the discovery and optimization of novel this compound-based drugs.
References
- 1. scholar.valpo.edu [scholar.valpo.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The contribution of halogen atoms to protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Simple and inexpensive incorporation of 19F-tryptophan for protein NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Novel roles for protein disulphide isomerase in disease states: a double edged sword? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 19F NMR spectroscopy monitors ligand binding to recombinantly fluorine-labelled b′x from human protein disulphide isomerase (hPDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibition of cobalamin-dependent methionine synthase by substituted benzo-fused heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 Mpro - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. scite.ai [scite.ai]
5-Fluoroindole: A Technical Guide to its Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological information on 5-Fluoroindole. It is intended for informational purposes for a scientific audience and should not be considered a complete toxicological profile. A significant lack of comprehensive toxicological data for this compound exists in publicly available literature and databases. Therefore, this substance should be handled with extreme caution, assuming it may have uncharacterized hazardous properties.
Executive Summary
This compound is a fluorinated derivative of indole used in pharmaceutical and chemical research as a building block for various biologically active compounds.[1][2][3] Despite its application in research and development, a thorough toxicological evaluation of this compound has not been published. The primary available information is derived from Safety Data Sheets (SDS), which consistently classify the compound as a skin irritant, a serious eye irritant, and a potential respiratory irritant.[4][5][6][7] There is a notable absence of quantitative data for key toxicological endpoints such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.[4][8] This guide presents the existing hazard information, discusses potential metabolic pathways based on related research, and provides recommended safety workflows.
Chemical Identification
| Property | Value |
| Chemical Name | 5-Fluoro-1H-indole |
| Synonyms | This compound |
| CAS Number | 399-52-0 |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| Structure | Indole substituted with a fluorine atom at the 5-position. |
Toxicological Data Summary
A comprehensive search of scientific literature and toxicology databases reveals a significant gap in the toxicological data for this compound. The following table summarizes the available information, which is primarily qualitative and derived from hazard classifications.
| Toxicological Endpoint | Result | Reference |
| Acute Oral Toxicity | No data available | [4][8] |
| Acute Dermal Toxicity | No data available | [4][8] |
| Acute Inhalation Toxicity | No data available | [4][8] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [4][5][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [4][5][6][7] |
| Respiratory or Skin Sensitization | No data available | [4][8] |
| Germ Cell Mutagenicity | No data available | [4][8] |
| Carcinogenicity | No data available | [4][5][8] |
| Reproductive Toxicity | No data available | [4][8] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | [4][5][6][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [4] |
| Aspiration Hazard | No data available | [4] |
Hazard Identification and Precautionary Measures
Based on the available Safety Data Sheets, this compound is classified as a hazardous substance.
GHS Hazard Statements:
The following workflow outlines the recommended handling procedures based on the precautionary statements provided in the SDS.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Methodological & Application
Application of 5-Fluoroindole in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target of interest. These initial weakly binding hits then serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization.[1]
5-Fluoroindole has garnered significant attention as a valuable fragment in FBDD for several key reasons. The indole scaffold is a common motif in many biologically active compounds and approved drugs. The incorporation of a fluorine atom offers several advantages:
-
¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive and specific probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is not naturally abundant in biological systems, ¹⁹F NMR screens are free from background signals, allowing for the rapid and robust detection of fragment binding, even in mixtures.[2][3] This technique is highly sensitive to the local chemical environment, providing information on binding events and, in some cases, the nature of the interaction.
-
Improved Physicochemical Properties: Fluorine substitution can enhance key drug-like properties such as metabolic stability, membrane permeability, and binding affinity through favorable interactions with the target protein.
-
Structural Insights: The small size and high electronegativity of fluorine can lead to specific interactions with the protein target, and its presence can be a valuable tool for X-ray crystallography to determine the binding mode of the fragment.
These application notes provide an overview of the utility of this compound in FBDD and detailed protocols for common biophysical screening techniques.
Experimental Workflows and Logical Relationships
A typical FBDD campaign employing a this compound-containing fragment library follows a hierarchical screening cascade to identify and validate hits efficiently.
Caption: A generalized workflow for fragment-based drug discovery.
Data Presentation: Exemplary Screening Data
The following tables summarize exemplary quantitative data that could be obtained from a hypothetical FBDD campaign using a this compound-containing fragment library against a protein kinase target.
Table 1: Primary Screen using Thermal Shift Assay (DSF)
| Fragment ID | Structure | Concentration (µM) | ΔTₘ (°C) | Hit? |
| FI-001 | This compound | 200 | 1.5 | Yes |
| FI-002 | 5-Fluoro-2-methylindole | 200 | 2.1 | Yes |
| FI-003 | 5-Fluoro-3-methylindole | 200 | 1.8 | Yes |
| FI-004 | 5-Fluoro-1H-indole-3-carbaldehyde | 200 | 0.2 | No |
| FI-005 | N-Acetyl-5-fluoroindole | 200 | 2.5 | Yes |
Hit Criterion: ΔTₘ ≥ 1.0 °C
Table 2: Secondary Screen of Hits using Surface Plasmon Resonance (SPR)
| Fragment ID | Kₙ (µM) | Ligand Efficiency (LE) | Hit? |
| FI-001 | 850 | 0.32 | Yes |
| FI-002 | 400 | 0.35 | Yes |
| FI-003 | 620 | 0.33 | Yes |
| FI-005 | 350 | 0.36 | Yes |
Hit Criterion: Demonstrable and specific binding
Table 3: Hit Characterization and Initial Optimization
| Compound | Kₙ (µM) | IC₅₀ (µM) | Ligand Efficiency (LE) |
| FI-002 (Fragment Hit) | 400 | >500 | 0.35 |
| FI-002-opt1 (Optimized Hit) | 25 | 50 | 0.41 |
| FI-002-opt2 (Optimized Hit) | 5 | 8 | 0.45 |
Experimental Protocols
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)
This protocol is adapted for a 96-well format and is suitable for high-throughput screening of a this compound fragment library.
Materials:
-
Purified target protein (e.g., protein kinase)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
This compound fragment library (10 mM stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp
Procedure:
-
Prepare the Protein-Dye Mixture:
-
Dilute the target protein in the assay buffer to a final concentration of 2 µM.
-
Add SYPRO Orange dye to the diluted protein solution to a final concentration of 5x.
-
Mix gently and protect from light.
-
-
Plate Preparation:
-
In a 96-well PCR plate, add 19.8 µL of the protein-dye mixture to each well.
-
Add 0.2 µL of each fragment stock solution (10 mM in DMSO) to individual wells to achieve a final fragment concentration of 100 µM.
-
For control wells, add 0.2 µL of DMSO.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths (e.g., 492 nm excitation, 610 nm emission).
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melting curves.
-
Determine the melting temperature (Tₘ), which is the midpoint of the unfolding transition, for each well by fitting the data to a Boltzmann equation.
-
Calculate the thermal shift (ΔTₘ) for each fragment by subtracting the Tₘ of the DMSO control from the Tₘ of the fragment-containing well.
-
Fragments inducing a significant ΔTₘ (e.g., ≥ 3 standard deviations above the mean of the controls, or a predefined cutoff like 1.0 °C) are considered initial hits.
-
Protocol 2: Hit Validation using ¹⁹F NMR Spectroscopy
This protocol describes a ligand-observed ¹⁹F NMR experiment to confirm the binding of this compound-containing fragments to the target protein.
Materials:
-
Purified target protein
-
This compound fragment hits (from primary screen)
-
NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 150 mM NaCl, in 90% H₂O/10% D₂O)
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target protein in the NMR buffer (e.g., 10 µM).
-
Prepare stock solutions of the this compound fragment hits in DMSO-d₆ (e.g., 10 mM).
-
For each fragment, prepare two NMR samples:
-
Reference Sample: NMR buffer with the fragment at a final concentration of 100 µM (and 1% DMSO-d₆).
-
Protein Sample: NMR buffer containing the target protein at 10 µM and the fragment at 100 µM (and 1% DMSO-d₆).
-
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for each reference and protein sample.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, proton decoupling during acquisition, and a relaxation delay of 1-2 seconds.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Compare the spectrum of the protein sample to the reference sample for each fragment.
-
Binding of the fragment to the protein can be identified by:
-
A change in the chemical shift of the ¹⁹F signal.
-
Significant line broadening (an increase in the peak width at half-height) of the ¹⁹F signal.
-
A decrease in the intensity of the ¹⁹F signal.
-
-
Fragments that show clear changes in their ¹⁹F NMR spectrum upon addition of the protein are considered validated hits.
-
Protocol 3: Hit Characterization using Surface Plasmon Resonance (SPR)
This protocol is for determining the binding affinity (Kₙ) of validated this compound fragment hits.
Materials:
-
Purified target protein (with a tag for immobilization, e.g., His-tag or biotin)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA, or streptavidin-coated)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
SPR running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO)
-
This compound fragment hits
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions for the chosen chemistry. Aim for a low to medium immobilization level to minimize mass transport effects.
-
Use one flow cell as a reference surface (e.g., activated and deactivated without protein).
-
-
Binding Analysis:
-
Prepare a dilution series of each fragment in the running buffer. The concentration range should bracket the expected Kₙ (e.g., from 1 µM to 1 mM for typical fragments).
-
Inject the fragment solutions over the protein and reference surfaces at a constant flow rate.
-
Monitor the change in the response units (RU) over time.
-
After each injection, allow for a dissociation phase where only running buffer flows over the surface.
-
If necessary, inject a regeneration solution to remove any remaining bound fragment before the next injection.
-
-
Data Analysis:
-
Subtract the response from the reference surface from the response on the protein surface to obtain the specific binding signal.
-
For each fragment concentration, determine the steady-state binding response (Req).
-
Plot Req against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (Kₙ).
-
Signaling Pathway Example: PI3K/Akt/mTOR Pathway
Indole-based compounds have been shown to modulate various signaling pathways implicated in cancer and other diseases. A prominent example is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a hallmark of many cancers.
A this compound fragment hit could potentially be optimized into a potent inhibitor of a kinase within this pathway, such as PI3K or Akt.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
A hit derived from a this compound fragment screen could be optimized to inhibit key nodes in this pathway, such as PI3K or Akt, thereby blocking downstream signaling and exerting therapeutic effects like inducing apoptosis or inhibiting cell proliferation in cancer cells. The structure-activity relationship (SAR) studies guided by the initial fragment hit would be crucial in developing a potent and selective inhibitor.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Fragment-based virtual screening discovers potential new Plasmodium PI4KIIIβ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays Using a 5-Fluoroindole Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroindole, a fluorinated derivative of the heterocyclic compound indole, and its derivatives are emerging as molecules of interest in biomedical research and drug discovery. The incorporation of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, often leading to enhanced biological activity, metabolic stability, and bioavailability. This application note provides detailed protocols for cell-based assays to evaluate the cytotoxic, pro-apoptotic, and oxidative stress-inducing effects of a this compound derivative. The methodologies described herein are fundamental for characterizing the cellular responses to this class of compounds and elucidating their mechanism of action, with potential applications in oncology and antimicrobial research.
Data Presentation
The following tables summarize the biological activities of various this compound derivatives from published studies. These data can serve as a reference for expected outcomes when utilizing the protocols described in this document.
Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 20 | Jurkat | Antiproliferative | < 10 | [1] |
| MCF-7 | Antiproliferative | < 10 | [1] | |
| HCT116 | Antiproliferative | < 10 | [1] | |
| Compound 27 | Jurkat | Antiproliferative | < 10 | [1] |
| MCF-7 | Antiproliferative | < 10 | [1] | |
| HCT116 | Antiproliferative | < 10 | [1] | |
| 6-fluoroindole 32b | HeLa | Cytotoxicity | 22.34 | [2] |
| PC-3 | Cytotoxicity | 24.05 | [2] | |
| MDA-MB-231 | Cytotoxicity | 21.13 | [2] | |
| BxPC-3 | Cytotoxicity | 29.94 | [2] | |
| 5-fluoro derivative 59a | MCF-7 | Antiproliferative | 0.37 | [2] |
| MDA MB 468 | Antiproliferative | 0.41 | [2] | |
| HCT-116 | Antiproliferative | 0.08 | [2] | |
| HT 29 | Antiproliferative | 0.41 | [2] |
Table 2: Antibacterial Activity of this compound
| Compound | Bacterial Strain | Assay Type | MIC (µM) | Reference |
| This compound | M. tuberculosis H37Rv | Growth Inhibition | 4.7 | [3] |
| M. tuberculosis PT12 (MDR) | Growth Inhibition | 4.7 | [3] | |
| M. tuberculosis PT20 (MDR) | Growth Inhibition | 4.7 | [3] |
Table 3: Apoptosis Induction by a Diterpenoid (5F) in Colorectal Carcinoma Cells
| Concentration of 5F (µg/ml) | Percentage of Apoptotic Cells (Early + Late) | Reference |
| 0 | Baseline | [2] |
| 5 | Increased from baseline | [2] |
| 10 | Further increase | [2] |
| 20 | Significant increase | [2] |
| 40 | Maximum induction | [2] |
Note: The compound "5F" in the referenced study is ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, not a direct this compound derivative, but the data demonstrates a dose-dependent induction of apoptosis which can be expected with cytotoxic compounds and measured using the provided protocol.
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathway of a this compound derivative.
Caption: General experimental workflow for cell-based assays.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration-dependent cytotoxic effect of a this compound derivative on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a this compound derivative using flow cytometry.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Gate on the cell population and analyze the quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Staining)
This protocol measures the intracellular generation of ROS in response to treatment with a this compound derivative.
Materials:
-
Cell line of interest
-
Black, clear-bottom 96-well plates or 6-well plates for flow cytometry
-
This compound derivative
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Serum-free medium
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate or a 6-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivative in complete medium for the desired time.
-
-
DCFH-DA Loading:
-
Remove the treatment medium and wash the cells once with warm PBS or HBSS.
-
Dilute the DCFH-DA stock solution in serum-free medium to a final working concentration (typically 10-25 µM).
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Microplate Reader:
-
Wash the cells twice with warm PBS or HBSS.
-
Add 100 µL of PBS or HBSS to each well.
-
Measure the fluorescence intensity with excitation at ~485 nm and emission at ~530 nm.
-
-
Flow Cytometer:
-
After DCFH-DA loading, wash and harvest the cells.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity in the FITC channel.
-
-
Methionine Synthase Inhibition Assay
This protocol is a spectrophotometric assay to determine the inhibitory effect of a this compound derivative on methionine synthase activity.
Materials:
-
Purified methionine synthase or cell lysate containing the enzyme
-
This compound derivative
-
Potassium phosphate buffer (1 M, pH 7.2)
-
Dithiothreitol (DTT, 500 mM)
-
S-adenosyl-L-methionine (AdoMet, 3.8 mM)
-
L-homocysteine (100 mM)
-
Hydroxocobalamin (500 µM)
-
5-Methyltetrahydrofolate (CH₃THF, 4.2 mM)
-
5N HCl/60% formic acid
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Potassium phosphate buffer
-
DTT
-
AdoMet
-
L-homocysteine
-
Hydroxocobalamin
-
Enzyme source
-
This compound derivative at various concentrations (include a no-inhibitor control)
-
Add water to a final volume.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding CH₃THF.
-
Incubate at 37°C for 10 minutes.
-
-
Reaction Termination and Derivatization:
-
Stop the reaction by adding 5N HCl/60% formic acid. This will convert the product, tetrahydrofolate (THF), to 5,10-methenyl-THF.
-
Incubate at 80°C for 10 minutes.
-
Cool to room temperature.
-
-
Data Acquisition:
-
Centrifuge the tubes to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 350 nm. The absorbance is proportional to the amount of THF produced.
-
Calculate the percent inhibition for each concentration of the this compound derivative.
-
References
Application Notes and Protocols for High-Throughput Screening with a 5-Fluoroindole Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing a 5-fluoroindole library in high-throughput screening (HTS) campaigns to identify novel bioactive compounds. The protocols focus on two key therapeutic areas where indole-based compounds have shown significant promise: kinase inhibition and antibacterial discovery.
Application Note 1: Identification of Novel Kinase Inhibitors
The this compound scaffold is a privileged structure in kinase inhibitor design. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable interactions within the ATP-binding pocket of various kinases. This application note describes a fluorescence polarization (FP)-based HTS assay to identify kinase inhibitors from a this compound library.
Target Rationale: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. A high-throughput screen of a this compound library can identify novel ATP-competitive or allosteric inhibitors of a specific kinase of interest.
Experimental Workflow: Kinase Inhibitor Screening
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Data Presentation: Representative HTS Data for Kinase Inhibition
Table 1: Primary HTS Results for a Hypothetical Kinase Target
| Compound ID | This compound Scaffold | % Inhibition at 10 µM | Hit Confirmation |
| FI-001 | 2-Aryl-5-fluoroindole | 85.2 | Confirmed |
| FI-002 | 5-Fluoro-1H-indole-3-carboxamide | 12.5 | Not a Hit |
| FI-003 | N-Alkyl-5-fluoroindole | 92.1 | Confirmed |
| FI-004 | This compound-2-carboxylic acid | 5.8 | Not a Hit |
| FI-005 | 3-(Piperazin-1-yl)-5-fluoroindole | 78.9 | Confirmed |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope |
| FI-001 | 1.2 | 1.1 |
| FI-003 | 0.8 | 0.9 |
| FI-005 | 3.5 | 1.0 |
Experimental Protocol: Fluorescence Polarization HTS Assay for Kinase Inhibitors
1. Materials and Reagents:
-
This compound library (10 mM in DMSO)
-
Purified kinase of interest
-
Fluorescently labeled ATP competitive probe (tracer) with known affinity for the kinase
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
2. Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the wells of a 384-well plate. Also, include wells for positive controls (a known inhibitor) and negative controls (DMSO).
-
Reagent Preparation: Prepare a 2X kinase solution and a 2X fluorescent tracer solution in assay buffer. The final concentration of the tracer should be at its Kd for the kinase.
-
Kinase Addition: Add 5 µL of the 2X kinase solution to each well of the assay plate.
-
Tracer Addition: Add 5 µL of the 2X tracer solution to each well. The final assay volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Fluorescence Polarization Measurement: Read the plates on a suitable plate reader. The excitation and emission wavelengths will be specific to the fluorophore used for the tracer.
3. Data Analysis:
-
The fluorescence polarization (mP) values are calculated by the instrument software.
-
The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
mP_sample: mP value of the well with the test compound.
-
mP_min: Average mP value of the positive control (complete inhibition).
-
mP_max: Average mP value of the negative control (no inhibition).
-
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered primary hits.
-
Primary hits are then subjected to dose-response analysis to determine their IC50 values.
Signaling Pathway Diagram: Generic Kinase Signaling Cascade
Caption: A generic kinase signaling pathway illustrating potential points of inhibition.
Application Note 2: Discovery of Novel Antibacterial Agents
This compound and its derivatives have demonstrated antibacterial activity against various pathogens, including Mycobacterium tuberculosis and Pseudomonas syringae.[1] One identified mechanism of action is the inhibition of essential metabolic pathways, such as methionine biosynthesis.[1] This application note outlines a cell-based HTS assay to screen a this compound library for compounds with antibacterial activity.
Target Rationale: The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. A whole-cell phenotypic screen can identify compounds that inhibit bacterial growth through various mechanisms, including the disruption of essential metabolic pathways.
Experimental Workflow: Antibacterial Screening
Caption: High-throughput screening workflow for identifying antibacterial compounds.
Data Presentation: Representative HTS Data for Antibacterial Activity
Table 3: Primary HTS Results against a Bacterial Strain
| Compound ID | This compound Scaffold | % Growth Inhibition at 20 µM | Hit Confirmation |
| FI-006 | 5-Fluoro-1H-indole | 95.6 | Confirmed |
| FI-007 | 2-Methyl-5-fluoroindole | 8.2 | Not a Hit |
| FI-008 | This compound-3-acetic acid | 88.9 | Confirmed |
| FI-009 | 3-Amino-5-fluoroindole | 15.4 | Not a Hit |
| FI-010 | 5-Fluoro-2-oxindole | 91.3 | Confirmed |
Table 4: MIC and Cytotoxicity Data for Confirmed Hits
| Compound ID | MIC (µg/mL) | Mammalian Cell CC50 (µM) | Selectivity Index (CC50/MIC) |
| FI-006 | 8 | >100 | >12.5 |
| FI-008 | 16 | 75 | 4.7 |
| FI-010 | 4 | 50 | 12.5 |
Experimental Protocol: Cell-Based Antibacterial HTS Assay
1. Materials and Reagents:
-
This compound library (10 mM in DMSO)
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Luria-Bertani broth)
-
Phosphate-Buffered Saline (PBS)
-
384-well, clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 600 nm
2. Assay Procedure:
-
Compound Plating: Dispense 100 nL of each compound from the this compound library into the wells of a 384-well plate. Include positive (e.g., gentamicin) and negative (DMSO) controls.
-
Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase. Dilute the culture in fresh growth medium to a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial culture to each well of the assay plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours with shaking.
-
Absorbance Measurement: Measure the optical density at 600 nm (OD600) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of growth inhibition for each compound: % Growth Inhibition = 100 * (1 - [(OD600_sample - OD600_blank) / (OD600_neg_ctrl - OD600_blank)])
-
OD600_sample: OD600 of the well with the test compound.
-
OD600_blank: OD600 of the media-only well.
-
OD600_neg_ctrl: Average OD600 of the negative control (DMSO) wells.
-
-
Identify primary hits based on a defined inhibition threshold (e.g., >80%).
-
Determine the Minimum Inhibitory Concentration (MIC) for primary hits using a serial dilution method.
-
Assess the cytotoxicity of the hits against a mammalian cell line (e.g., HEK293) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index.
Signaling Pathway Diagram: Methionine Biosynthesis Pathway
Caption: Inhibition of the methionine biosynthesis pathway by a this compound derivative.[1]
References
5-Fluoroindole Derivatives as Potent Antiviral Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of 5-fluoroindole derivatives as potential antiviral agents. The information compiled from recent scientific literature highlights the broad-spectrum activity of these compounds against various DNA and RNA viruses and outlines the methodologies to assess their efficacy and mechanism of action.
Introduction
This compound derivatives have emerged as a promising class of compounds in the search for novel antiviral therapies. The indole scaffold, a privileged structure in medicinal chemistry, when substituted with a fluorine atom at the 5-position, has demonstrated enhanced biological activity. These derivatives have been shown to inhibit the replication of a range of viruses, including Herpes Simplex Virus (HSV), Coxsackievirus, and Influenza A Virus, by targeting various stages of the viral life cycle. This document serves as a comprehensive guide for researchers interested in exploring the antiviral potential of this chemical series.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy and associated cytotoxicity of various this compound derivatives are summarized below. This data, extracted from in vitro studies, provides a comparative overview of the potency and safety profile of these compounds.
| Compound ID | Virus | Cell Line | IC₅₀ (µM) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Series 1: 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | |||||||
| 7d (R₁= 4-CF₃, R₂= ethyl) | HSV-1 (KOS) | HEL | - | 1.6 | >40 | >25 | [1] |
| HSV-2 (G) | HEL | - | 1.6 | >40 | >25 | [1] | |
| Vaccinia Virus (VV) | HEL | - | 3.2 | >40 | >12.5 | [1] | |
| 7g (R₁= 4-OCH₃, R₂= ethyl) | HSV-1 (KOS) | HEL | - | 3.2 | >40 | >12.5 | [1] |
| HSV-2 (G) | HEL | - | 3.2 | >40 | >12.5 | [1] | |
| Vaccinia Virus (VV) | HEL | - | 3.2 | >40 | >12.5 | [1] | |
| 7l (R₁= 3-Cl, R₂= ethyl) | HSV-1 (KOS) | HEL | - | 1.6 | >40 | >25 | [1] |
| HSV-2 (G) | HEL | - | 1.6 | >40 | >25 | [1] | |
| Vaccinia Virus (VV) | HEL | - | 3.2 | >40 | >12.5 | [1] | |
| 7n (R₁= 4-Br, R₂= ethyl) | Coxsackie B4 | Vero | - | 3.2 | >40 | >12.5 | [1] |
| Series 2: 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives | |||||||
| Compound 5 | HSV-1 | Vero | 0.0022 | - | >64.5 | >29,296,272 | [2] |
| Compound 9 | Influenza H1N1 | MDCK | 0.0027 | - | >26.5 | >9,814,814 | [2] |
| Compound 4 | Coxsackievirus B3 | Vero | 0.0092 | - | >30.7 | >3,336,956 | [2] |
| Series 3: Indole-2-carboxylate Derivatives | |||||||
| 8f | Coxsackie B3 | - | 7.18 | - | >123 | 17.1 | [3] |
| 14f | Influenza A | - | 7.53 | - | >91.5 | 12.1 | [3] |
IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀ or CC₅₀/EC₅₀).
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the evaluation of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., Vero, MDCK, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the host cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium only) and a "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in the dark, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of the compound that inhibits virus-induced cell death (plaque formation).
Materials:
-
Confluent monolayer of host cells in 24-well plates
-
Virus stock of known titer (e.g., HSV-1, Influenza A)
-
This compound derivatives
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., DMEM with 1.2% methylcellulose and 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formaldehyde (4% in PBS) for fixing
Procedure:
-
Seed host cells in 24-well plates and grow until a confluent monolayer is formed.
-
Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add 1 mL of overlay medium containing the respective concentrations of the compound to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for plaque formation (typically 2-3 days for HSV and influenza).
-
After incubation, fix the cells with 4% formaldehyde for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) from the dose-response curve.
Time-of-Addition Assay
This assay helps to elucidate the stage of the viral life cycle that is targeted by the compound.
Procedure:
-
Pre-treatment (Attachment/Entry): Add the compound to the cells for 1-2 hours before viral infection. After the pre-treatment period, wash the cells and then infect.
-
Co-treatment (Entry/Fusion): Add the compound and the virus to the cells simultaneously. After the adsorption period, wash and replace with fresh medium.
-
Post-treatment (Replication/Late Stages): Infect the cells with the virus first. After the adsorption period, wash the cells and then add the compound in the overlay medium.
-
Quantify the viral yield at a specific time point post-infection (e.g., 24 hours) for each condition using a plaque assay or qPCR.
-
Inhibition in the pre-treatment stage suggests the compound targets viral attachment or entry. Inhibition in the co-treatment stage points towards interference with entry or fusion. Inhibition in the post-treatment stage indicates that the compound acts on intracellular replication or later stages of the viral life cycle.
Visualizations: Mechanisms and Workflows
General Workflow for Antiviral Compound Screening
The following diagram illustrates a typical workflow for screening and characterizing antiviral compounds like this compound derivatives.
Caption: A generalized workflow for the discovery and development of antiviral agents.
Potential Mechanisms of Action of this compound Derivatives
This compound derivatives may interfere with the viral life cycle at multiple stages. The diagram below conceptualizes potential points of inhibition.
Caption: Potential inhibitory points of this compound derivatives in the viral life cycle.
Host Innate Immune Signaling and Viral Evasion
Viral infection triggers host innate immune responses, which some viruses have evolved to evade. This compound derivatives could potentially modulate these pathways to enhance the antiviral state of the host cell.
Caption: Host innate immune signaling in response to viral infection and potential modulation.
References
- 1. Scientists discover compounds that help cells fight a wide range of viruses | Harvard-MIT Health Sciences and Technology [hst.mit.edu]
- 2. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoroindole in the Synthesis of Serotonin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-fluoroindole as a key building block in the synthesis of selective serotonin (5-HT) receptor agonists. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the pharmacological properties of tryptamine derivatives, often enhancing selectivity and potency for specific 5-HT receptor subtypes. This document outlines synthetic strategies, detailed experimental protocols for synthesis and pharmacological characterization, and a summary of the pharmacological data for key compounds.
Introduction to this compound-Based Serotonin Receptor Agonists
Serotonin receptors are a diverse family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide range of physiological and neuropsychological processes.[1] The development of selective agonists for these receptors is a critical area of research for treating conditions such as depression, anxiety, and psychosis.[2] this compound serves as a valuable synthon for creating novel tryptamines. The fluorine atom, due to its high electronegativity and small size, can alter the electronic properties of the indole ring and influence ligand-receptor interactions, leading to improved pharmacological profiles. A notable example is the development of potent and selective 5-HT1A receptor agonists.[3]
Synthetic Strategies
The synthesis of this compound-based serotonin receptor agonists typically begins with the synthesis of the this compound core, followed by the introduction of the ethylamine side chain and subsequent N-alkylation.
Synthesis of this compound
Several methods can be employed for the synthesis of this compound, including the Fischer indole synthesis and reductive cyclization of a nitro precursor. One common method involves the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)-acetonitrile.[4]
Synthesis of 5-Fluorotryptamines
Once this compound is obtained, the ethylamine side chain can be introduced through various methods. A common approach is the Speeter-Anthony synthesis, which involves the reaction of the indole with oxalyl chloride, followed by reaction with a dialkylamine and subsequent reduction.
N,N-Dialkylation
For the synthesis of N,N-dialkylated tryptamines like N,N-dimethyltryptamine (DMT) analogs, the primary amine of the 5-fluorotryptamine can be alkylated using various methods, including reductive amination with formaldehyde or reaction with alkyl halides.
Data Presentation: Pharmacological Profile of this compound Derivatives
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of representative this compound-derived serotonin receptor agonists.
| Compound | Receptor Subtype | K_i_ (nM) | EC_50_ (nM) | Reference |
| 4-Fluoro-5-methoxy-N,N-dimethyltryptamine | 5-HT1A | 0.23 | - | [3] |
| 5-Fluorotryptamine | 5-HT1A | 152-146 | - | [5] |
| 5-Fluorotryptamine | 5-HT2A | 120-173 | - | [5] |
| 5-Fluorotryptamine | 5-HT2C | 79-311 | - | [5] |
| (S)-2-(chloro-5-fluoro-indol-1-yl)-1-methylethylamine | 5-HT2C | High Affinity | - | [6] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)-acetonitrile.[4]
Materials:
-
2-(5-fluoro-2-nitrophenyl)-acetonitrile
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ethanol
-
Hydrogen gas
-
Nitrogen gas
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Chloroform (CHCl₃)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, add 10% Pd/C.
-
Add a solution of 2-(5-fluoro-2-nitrophenyl)-acetonitrile in anhydrous ethanol.
-
Degas the mixture and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture overnight under a hydrogen atmosphere.
-
Monitor the reaction completion by ¹⁹F NMR.
-
Replace the hydrogen atmosphere with nitrogen.
-
Quench any unreacted Pd/C by adding a small amount of chloroform.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer and back-extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using DCM as the eluent to afford this compound as a white solid.
Synthesis of 5-Fluoro-N,N-dimethyltryptamine (A General Procedure)
This protocol outlines a general procedure for the synthesis of 5-fluoro-N,N-dimethyltryptamine starting from this compound, based on the Speeter-Anthony tryptamine synthesis.
Step 1: Synthesis of 5-fluoro-3-indoleglyoxylyl chloride
-
To a solution of this compound in anhydrous diethyl ether at 0 °C, add oxalyl chloride dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The resulting precipitate is the acid chloride.
Step 2: Synthesis of 5-fluoro-N,N-dimethyl-3-indoleglyoxylamide
-
Suspend the acid chloride from the previous step in anhydrous diethyl ether.
-
Bubble dimethylamine gas through the solution or add a solution of dimethylamine in a suitable solvent.
-
Stir the mixture for 1-2 hours.
-
Filter the resulting solid and wash with diethyl ether to obtain the amide.
Step 3: Reduction to 5-Fluoro-N,N-dimethyltryptamine
-
To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), add the amide from the previous step portion-wise.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench with water, followed by 15% NaOH solution, and then water again.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 5-fluoro-N,N-dimethyltryptamine.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is a general procedure for a competitive radioligand binding assay using [³H]8-OH-DPAT.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
[³H]8-OH-DPAT (radioligand)
-
Unlabeled test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Serotonin (5-HT) for non-specific binding determination
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare dilutions of the unlabeled test compounds in assay buffer.
-
In a 96-well microplate, add the cell membrane preparation, [³H]8-OH-DPAT (at a concentration near its K_d_), and either the test compound, assay buffer (for total binding), or a high concentration of serotonin (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values for the test compounds and calculate the K_i_ values using the Cheng-Prusoff equation.
cAMP Functional Assay for Gi-Coupled 5-HT1A Receptors
This protocol outlines a general procedure for a functional assay to measure the inhibition of cAMP production following agonist stimulation of the Gi-coupled 5-HT1A receptor.[1][7]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor
-
Test compounds (this compound derivatives)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with HEPES and BSA)
Procedure:
-
Plate the cells in a suitable microplate and incubate overnight.
-
Remove the culture medium and add assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC₅₀ values for the test compounds.
Calcium Flux Assay for Gq-Coupled 5-HT2A Receptors
This protocol provides a general method for measuring intracellular calcium mobilization following agonist stimulation of the Gq-coupled 5-HT2A receptor.[8][9]
Materials:
-
U2OS or other suitable cells expressing the human 5-HT2A receptor
-
Test compounds (this compound derivatives)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS with HEPES and probenecid)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Plate the cells in a black, clear-bottom microplate and incubate overnight.
-
Load the cells with the calcium-sensitive dye according to the dye manufacturer's protocol (typically 30-60 minutes at 37 °C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the test compound into the wells.
-
Immediately begin kinetic reading of the fluorescence signal over a period of several minutes to capture the transient calcium flux.
-
Analyze the data to determine the peak fluorescence response for each concentration.
-
Generate dose-response curves and calculate the EC₅₀ values for the test compounds.
Visualizations
Signaling Pathways
Caption: Canonical signaling pathways for 5-HT1A, 5-HT2A, and 5-HT3 receptors.
Experimental Workflow: Synthesis and Characterization
Caption: General workflow for the synthesis and pharmacological evaluation of this compound-based serotonin receptor agonists.
Logical Relationship: Compound to Activity
Caption: Logical relationship from the this compound starting material to the therapeutic potential of the resulting serotonin receptor agonists.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-5-methoxy-DMT - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Calcium Flux Assays | Agilent [agilent.com]
Application Notes & Protocols: Electrochemical Polymerization of 5-Fluoroindole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoroindole is a fluorinated derivative of indole, a versatile heterocyclic compound that is a core structure in many biologically active molecules.[1][2] The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity, making fluorinated compounds highly valuable in pharmaceutical and agrochemical research.[2][3][4] this compound serves as a crucial building block for a variety of therapeutic agents, including treatments for neurological disorders, cancer, and bacterial infections, as well as for materials science applications.[2][5]
The electrochemical polymerization of this compound offers a direct and controllable method to synthesize poly(this compound), a conductive polymer with promising properties. This polymer exhibits redox activity and blue light emission, suggesting potential applications in organic light-emitting diodes (OLEDs) and electrochemical sensors.[6] The oxidative potential of the this compound monomer is approximately 1.05 V vs a saturated calomel electrode (SCE), which allows for its straightforward electropolymerization.[6]
These notes provide a detailed protocol for the electrochemical synthesis and characterization of poly(this compound) films.
Key Properties and Data
The following tables summarize the essential properties of the this compound monomer and the resulting polymer based on reported experimental data.
Table 1: Properties of this compound Monomer
| Property | Value | Reference |
| CAS Number | 399-52-0 | [6] |
| Molecular Formula | C₈H₆FN | [7] |
| Molecular Weight | 135.14 g/mol | [6] |
| Appearance | Off-white to pale beige powder | [6] |
| Melting Point | 45 - 48 °C | [6] |
| Oxidative Potential | 1.05 V (vs. SCE) | [6] |
Table 2: Properties of Poly(this compound)
| Property | Value | Reference |
| Conductivity | 7.1 × 10⁻² S/cm | [6] |
| Spectroscopic Property | Blue light emission | [6] |
| Morphology | Globular | [8] |
Experimental Workflow
The overall process for the synthesis and characterization of poly(this compound) is outlined below. The workflow involves preparing the electrochemical solution, performing the polymerization using cyclic voltammetry, and subsequently characterizing the resulting polymer film.
Caption: Workflow for Poly(this compound) Synthesis and Characterization.
Detailed Experimental Protocols
Protocol 1: Electrochemical Polymerization of this compound
This protocol describes the synthesis of a poly(this compound) film on an indium tin oxide (ITO) coated glass electrode using cyclic voltammetry.
1. Materials and Reagents:
-
This compound (Monomer, >98% purity)[6]
-
Acetonitrile (CH₃CN, HPLC grade, anhydrous)
-
Lithium Perchlorate (LiClO₄, Battery grade, as supporting electrolyte)
-
ITO-coated glass slides (Working Electrode)
-
Platinum wire or foil (Counter Electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (Reference Electrode)
-
Nitrogen gas (for deaeration)
2. Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte by dissolving an appropriate amount of LiClO₄ in anhydrous acetonitrile.
-
To this electrolyte solution, add this compound to a final monomer concentration of 50 mM.
-
Stir the solution until the monomer is fully dissolved.
-
Deaerate the solution by bubbling with dry nitrogen gas for at least 15-20 minutes prior to the experiment to remove dissolved oxygen.
3. Electrochemical Cell Setup:
-
Assemble a standard three-electrode electrochemical cell.
-
Use a clean ITO-coated glass slide as the working electrode. Ensure a defined area is exposed to the solution.
-
Use a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.
-
Immerse the three electrodes in the prepared monomer solution. Maintain an inert nitrogen atmosphere over the solution throughout the experiment.
4. Polymerization Procedure:
-
Connect the electrodes to a potentiostat.
-
Perform electropolymerization using cyclic voltammetry (CV).
-
Set the potential window, for example, from -0.2 V to 1.3 V vs. Ag/AgCl.
-
Set the scan rate to 50 mV/s.
-
Run the CV for a set number of cycles (e.g., 15-20 cycles). A progressive increase in the peak currents of the redox waves indicates the deposition and growth of the conductive polymer film on the working electrode.
-
After the final cycle, carefully remove the working electrode (now coated with a poly(this compound) film) from the solution.
5. Post-Polymerization Cleaning:
-
Gently rinse the polymer-coated electrode with fresh, monomer-free acetonitrile to remove any unreacted monomer and residual electrolyte.
-
Dry the electrode under a gentle stream of nitrogen. The film is now ready for characterization.
Protocol 2: Electrochemical and Spectroscopic Characterization
This protocol outlines the steps to characterize the synthesized poly(this compound) film.
1. Electrochemical Characterization (Cyclic Voltammetry):
-
Prepare a fresh, monomer-free electrolyte solution (0.1 M LiClO₄ in acetonitrile).
-
Use the poly(this compound)-coated electrode as the working electrode in the fresh electrolyte solution, along with the counter and reference electrodes.
-
Perform CV in a potential window that covers the redox activity of the polymer (e.g., -0.2 V to 1.3 V vs. Ag/AgCl) at various scan rates (e.g., 20, 50, 100, 150 mV/s).
-
The resulting voltammograms will show the redox behavior of the polymer film and can be used to assess its electrochemical stability and ion diffusion characteristics.
2. Spectroelectrochemical Analysis:
-
Place the polymer-coated electrode in a specialized cuvette designed for spectroelectrochemistry, containing the monomer-free electrolyte solution.
-
Record the UV-Vis absorption spectra of the polymer film at different applied potentials (e.g., at its neutral, oxidized, and reduced states).
-
This analysis reveals changes in the electronic structure of the polymer during doping and de-doping, providing insight into its electrochromic properties.
3. Surface Morphology (Scanning Electron Microscopy - SEM):
-
Carefully mount the dried polymer-coated electrode onto an SEM stub using conductive tape.
-
If necessary, sputter-coat the sample with a thin layer of gold or carbon to enhance conductivity for imaging.
-
Obtain SEM images at various magnifications to observe the surface morphology of the poly(this compound) film. Typically, electropolymerized films exhibit a granular or globular structure.[8]
Proposed Polymerization Mechanism
The electrochemical polymerization of indole derivatives is generally understood to proceed via the oxidative coupling of monomers. The process is initiated by the oxidation of the monomer to a radical cation, which then couples to form dimers, oligomers, and finally the polymer chain.
Caption: Simplified Mechanism of Electropolymerization.
Applications in Drug Development and Research
The synthesis of poly(this compound) and other fluorinated indole derivatives is of significant interest to the drug development community for several reasons:
-
Bioactive Scaffolds: Indole derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] Polymers and materials derived from these scaffolds can be explored for drug delivery systems or as bioactive coatings for medical devices.
-
Enhanced Pharmacokinetics: The presence of fluorine often improves a drug's metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes like cytochrome P450.[4] This can lead to improved bioavailability and a longer half-life in the body.
-
Biosensor Development: The conductive and electroactive nature of poly(this compound) makes it a candidate material for the fabrication of electrochemical biosensors. These sensors could be functionalized to detect specific biomolecules, offering applications in diagnostics and high-throughput screening.
-
¹⁹F NMR Studies: this compound can be used to incorporate a fluorine label into biomolecules, such as in the biosynthesis of 5-fluorotryptophan.[6] This allows for the use of ¹⁹F NMR spectroscopy to study protein dynamics and interactions, which is a powerful tool in structural biology and drug design.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. goldbio.com [goldbio.com]
- 6. ossila.com [ossila.com]
- 7. This compound | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Purity 5-Fluoroindole Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 5-Fluoroindole for achieving high purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for the recrystallization of this compound?
A1: While an exact universal solvent system is not defined in the literature for this compound itself, effective purification has been achieved for similar compounds using mixed solvent systems. Based on the recrystallization of the related compound this compound-3-carboxaldehyde, a mixture of petroleum ether and ethyl acetate is a promising starting point.[1] For indole, a methanol/water mixture has proven effective.[2] Given this compound's solubility in methanol, a methanol/water system is a strong candidate. A non-polar/polar aprotic solvent system like heptane/ethyl acetate is also a common choice for indole derivatives.
Q2: My this compound is appearing as an oil during recrystallization, not crystals. What should I do?
A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point or if the cooling process is too rapid. To resolve this, try adding a small amount of the more soluble solvent to the hot mixture to reduce the saturation level. Ensure the cooling process is slow and undisturbed. Seeding the solution with a tiny crystal of pure this compound can also encourage proper crystal formation.
Q3: What are the common impurities I should be aware of when purifying this compound?
A3: Impurities in this compound often stem from the synthetic route used. Common starting materials include 5-fluoro-2-nitrotoluene or 2-(5-fluoro-2-nitrophenyl)-acetonitrile.[3][4] Therefore, unreacted starting materials or intermediates from the synthesis can be present. For instance, if a Fischer indole synthesis is employed, byproducts from the cyclization of the phenylhydrazone can be a source of impurities.
Q4: What is the expected melting point of high-purity this compound?
A4: The reported melting point for this compound is in the range of 45-48 °C.[5] A sharp melting point within this range is a good indicator of high purity.
Q5: Can I use a single solvent for recrystallization?
A5: While possible, it is often more effective to use a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). This allows for finer control over the supersaturation and crystallization process. For this compound, which is soluble in methanol, using water as an anti-solvent could be an effective strategy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Solution is not sufficiently saturated.- Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Evaporate some of the solvent to increase the concentration and allow to cool again.- If the above fails, consider a different solvent system where the compound has lower solubility at cold temperatures. |
| Low Crystal Yield | - Too much solvent was used, leading to significant product loss in the mother liquor.- The cooling process was not cold enough to maximize crystal precipitation. | - Reduce the initial amount of hot solvent used to dissolve the crude product.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.- Concentrate the mother liquor and attempt a second crystallization to recover more product. |
| Crystals are Colored or Appear Impure | - Insoluble impurities are present in the crude material.- Colored impurities are co-precipitating with the product. | - Perform a hot filtration of the dissolved crude product to remove any insoluble matter before allowing the solution to cool.- Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of the desired product. |
| Crystals Form Too Quickly ("Crashing Out") | - The solution is too concentrated.- The solution was cooled too rapidly. | - Add a small amount of the "good" solvent to the hot solution to slightly decrease saturation.- Allow the solution to cool slowly at room temperature before transferring to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Methanol/Water System
This protocol is based on the successful recrystallization of indole and the known solubility of this compound in methanol.
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Heat the mixture gently on a hot plate in a fume hood.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the methanol solution is still hot, slowly add warm water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Redissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 methanol/water solution to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Recrystallization of this compound using a Heptane/Ethyl Acetate System
This protocol utilizes a common non-polar/polar aprotic solvent mixture for the recrystallization of indole derivatives.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Addition of Anti-solvent: To the hot, clear solution, slowly add warm heptane until the solution just begins to turn cloudy.
-
Redissolution: Add a small amount of hot ethyl acetate to redissolve the precipitate and clarify the solution.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold heptane.
-
Drying: Dry the purified this compound crystals under vacuum.
Data Presentation
Table 1: Solvent Systems for Recrystallization of Indole and Related Compounds
| Compound | Solvent System | Observations | Reference |
| Indole | Methanol / Water (3:2 ratio) | Purity > 99%, Yield > 75% | [2] |
| This compound-3-carboxaldehyde | Petroleum Ether / Ethyl Acetate | Yielded pale yellow solid | [1] |
| 5-Fluoro-1-(phenylsulfonyl)indole | Diethyl Ether (Et2O) | Yielded white crystals |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| Appearance | Off-white to pale beige powder |
| Melting Point | 45-48 °C |
| Purity (Commercial) | >98% |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Navigating the Scale-Up of 5-Fluoroindole Production: A Technical Support Guide
Welcome to the Technical Support Center for the scale-up of 5-Fluoroindole production. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the transition from laboratory-scale synthesis to pilot and manufacturing scales.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most suitable for industrial scale-up?
A1: Several synthetic routes are employed for this compound production, with the most common being the Fischer, Bischler, Sugasawa, and Leimgruber-Batcho indole syntheses.[1] For industrial-scale production, the Leimgruber-Batcho synthesis is often preferred. This preference is due to the commercial availability of the starting materials (substituted 2-nitrotoluenes), generally high yields, and milder reaction conditions compared to other methods.[1][2][3] The Fischer indole synthesis is also a robust and scalable method, particularly when optimized.[4][5]
Q2: What are the primary challenges encountered when scaling up this compound synthesis?
A2: Scaling up this compound production presents several challenges, including:
-
Reaction Kinetics and Thermal Management: Exothermic reactions, particularly the reductive cyclization step in methods like the Leimgruber-Batcho synthesis, can become difficult to control at a larger scale, posing safety risks.[6][7]
-
Mixing Efficiency: Achieving uniform mixing in large reactors is more challenging and can impact reaction rates, yield, and impurity profiles.
-
Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at the manufacturing scale, requiring modifications to the purification process.[8]
-
Purification and Isolation: Methods like column chromatography, common in the lab, are often not feasible for large-scale production. Developing robust crystallization processes is crucial.[9] One of the intermediates, 4-fluoronitrobenzene, is known to sublime, which can lead to loss of material during isolation under reduced pressure.[1]
-
Handling of Hazardous Reagents: Many indole syntheses involve hazardous materials that require special handling procedures and engineering controls at an industrial scale.
Q3: How does the impurity profile of this compound typically change during scale-up?
A3: During scale-up, changes in reaction conditions like temperature gradients and mixing can lead to an increase in process-related impurities. Common impurities can arise from side reactions such as over-reduction, dimerization, or incomplete cyclization. The purity of starting materials also plays a more critical role at a larger scale, as minor contaminants in the raw materials can be carried through the synthesis and become significant impurities in the final product.[8] For instance, in the Bischler synthesis, the formation of complex mixtures of mono- and disubstituted anilines is a known issue that can be exacerbated at scale.[1]
Q4: What are the key safety considerations for large-scale this compound production?
A4: Key safety considerations include:
-
Thermal Runaway: The potential for exothermic reactions to become uncontrollable is a major concern. Thermal safety studies are essential to define critical process parameters and emergency procedures.[6][10]
-
Handling of Pyrophoric Catalysts: Reductive steps often use catalysts like Raney Nickel or Palladium on carbon (Pd/C), which can be pyrophoric. Proper handling procedures, such as working under an inert atmosphere, are necessary.
-
Toxic and Flammable Materials: The synthesis may involve toxic reagents and flammable solvents, requiring appropriate personal protective equipment (PPE), ventilation, and explosion-proof equipment.
-
Waste Disposal: The process will generate chemical waste that must be handled and disposed of in accordance with environmental regulations.
Troubleshooting Guides
Problem 1: Low Yield in the Reductive Cyclization Step (Leimgruber-Batcho Synthesis)
Symptoms:
-
The yield of this compound is significantly lower than in the lab-scale synthesis.
-
TLC or HPLC analysis shows a significant amount of unreacted enamine intermediate or the presence of side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Catalyst Inactivity | - Ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh and has been stored correctly. - At larger scales, catalyst poisoning from impurities in the starting materials or solvent can be more pronounced. Consider pre-treating the starting materials or using a higher catalyst loading. - For Pd/C, ensure efficient hydrogen gas dispersion through vigorous agitation. |
| Inefficient Hydrogen Transfer | - If using hydrogen gas, ensure adequate pressure and efficient stirring to overcome mass transfer limitations in a large reactor. - If using a transfer hydrogenation agent like hydrazine, ensure the temperature is optimal for its decomposition to generate hydrogen in situ.[2] |
| Sub-optimal Reaction Temperature | - Monitor the internal reaction temperature closely. Inadequate heating can lead to a sluggish reaction, while excessive heat can promote side reactions. |
| Poor Mixing | - Inadequate agitation can lead to localized concentrations of reactants and catalyst, resulting in incomplete reaction. Evaluate and optimize the stirrer design and speed for the reactor volume. |
Problem 2: Impurities Detected in the Final Product After Crystallization
Symptoms:
-
HPLC or GC analysis of the isolated this compound shows purity below the desired specification.
-
The product has an off-color or poor crystalline form.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction or Side Reactions | - Review the reaction monitoring data (e.g., HPLC, TLC) to ensure the reaction went to completion. If not, refer to the troubleshooting guide for low yield. - Identify the impurities by techniques like LC-MS or NMR. Understanding the impurity structure can provide clues about its formation and how to prevent it. |
| Ineffective Crystallization | - The choice of crystallization solvent is critical. A solvent system that works at a small scale may not be optimal for large-scale crystallization. - Optimize the cooling profile. Rapid cooling can lead to the trapping of impurities in the crystal lattice. A slower, controlled cooling rate is often necessary. - Seeding the crystallization with a small amount of high-purity this compound can promote the formation of the desired crystal form and improve purity. |
| Co-precipitation of Starting Materials or Intermediates | - Ensure that the work-up procedure effectively removes unreacted starting materials and intermediates before crystallization. This may involve additional extraction or washing steps. |
| Degradation of the Product | - this compound can be sensitive to light and air.[11] Ensure the product is handled and stored under an inert atmosphere and protected from light, especially during drying and packaging. |
Data Presentation
Table 1: Comparison of Typical Process Parameters and Outcomes at Different Scales for Leimgruber-Batcho Synthesis of a this compound Derivative
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Starting Material Purity | >98% | >99% | >99.5% |
| Solvent Volume | 100 mL | 10 L | 1000 L |
| Catalyst Loading (Pd/C) | 5 mol% | 2-3 mol% | 1-2 mol% |
| Reaction Temperature | 80 °C | 80-85 °C (controlled cooling) | 80-85 °C (jacketed reactor with thermal control system) |
| Reaction Time | 4 hours | 6-8 hours | 8-12 hours |
| Typical Yield | 85-90% | 80-85% | 75-80% |
| Purity (after crystallization) | >99.5% | >99.0% | >99.0% |
| Key Impurity 1 (e.g., des-fluoro indole) | <0.1% | <0.3% | <0.5% |
| Key Impurity 2 (e.g., over-reduced indole) | <0.2% | <0.5% | <0.7% |
Note: This table presents representative data based on typical scale-up observations for indole synthesis and may not reflect the exact values for every specific process.
Experimental Protocols
Key Experiment: Leimgruber-Batcho Synthesis of this compound (Lab Scale)
This protocol is based on the synthesis of a this compound derivative and can be adapted for this compound.
Step 1: Enamine Formation
-
To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and pyrrolidine (0.1 equivalents).
-
Heat the mixture to 100-110 °C and stir for 3-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The intermediate enamine may crystallize upon cooling and can be isolated by filtration or used directly in the next step.
Step 2: Reductive Cyclization
-
Suspend the crude enamine in a suitable solvent such as ethanol or toluene.
-
Add a palladium on carbon catalyst (10% Pd/C, 2-5 mol%).
-
Pressurize the reactor with hydrogen gas (50-100 psi) or add a hydrogen source like hydrazine hydrate (5 equivalents).
-
Heat the mixture to 60-80 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully filter the catalyst under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
Dissolve the crude product in a suitable hot solvent (e.g., toluene, heptane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
Caption: Leimgruber-Batcho synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in reductive cyclization.
Caption: Key challenges in scaling up this compound production.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
Stability of 5-Fluoroindole in aqueous solutions for biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoroindole in aqueous solutions for biological assays.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for preparing a stock solution of this compound?
For biological assays, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or methanol.[1] this compound has a reported solubility of 50 mg/mL in Chloroform and 10 mg/mL in methanol.[1] For most cell-based assays, a 10 mM stock solution in DMSO is a common starting point.
2. How should this compound and its stock solutions be stored?
Solid this compound should be stored desiccated at -20°C and protected from light.[2] Stock solutions in DMSO can also be stored at -20°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3][4] While some small molecules are stable through multiple freeze-thaw cycles, others can lose potency.[4]
3. What is the stability of this compound in aqueous solutions for biological assays?
Specific quantitative data on the stability of this compound in aqueous solutions across a range of pH, temperature, and light conditions is limited in published literature. However, one study noted that the compound maintains its activity over a 14-21 day incubation period in Arabidopsis seed cultures, suggesting a degree of stability in that specific aqueous environment.[1][5] The stability of indole derivatives can be influenced by factors such as pH and light exposure.[6] It is crucial to determine the stability of this compound under your specific experimental conditions.
4. How can I determine the stability of this compound in my specific assay buffer?
To determine the stability of this compound in your aqueous assay buffer, you can perform a time-course experiment. This involves incubating the compound in your buffer under the same conditions as your assay (e.g., temperature, light exposure) and measuring its concentration at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
5. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not well-documented, indole derivatives, in general, can be susceptible to oxidation and photodegradation.[6] The presence of the fluorine atom may influence its stability and degradation profile.[7] Forced degradation studies using acid, base, oxidation, heat, and light can help identify potential degradation products.
Troubleshooting Guides
This section addresses common issues that may arise when using this compound in biological assays.
Issue 1: Inconsistent or unexpected assay results.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare fresh stock solution from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles.[3][4] Store stock solutions at -20°C and protect from light.[2] |
| Instability of this compound in aqueous assay buffer | Determine the stability of this compound in your specific buffer by performing a stability study (see Experimental Protocols). Consider preparing fresh dilutions of this compound in your assay buffer immediately before each experiment. |
| Compound precipitation in aqueous buffer | Visually inspect the solution for any precipitates. Reduce the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it is not toxic to your biological system. |
| Interaction with assay components | Run control experiments without the biological target to check for any direct interaction of this compound with assay reagents (e.g., detection antibodies, substrates). |
| Cellular toxicity | Perform a cytotoxicity assay to determine the optimal non-toxic concentration range of this compound for your specific cell line. |
Issue 2: High background or false positives in fluorescence-based assays.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of this compound | Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If significant, consider using a different fluorescent probe with non-overlapping spectra or a label-free detection method. Indole derivatives have the potential to be fluorescent.[8] |
| Interference with the fluorescent reporter | Run control experiments with the fluorescent reporter and this compound in the absence of the biological target to assess for any quenching or enhancement of the signal. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound in a sterile environment.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your aqueous assay buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator set to your assay temperature
-
Light-protected containers
-
-
Procedure:
-
Prepare a solution of this compound in your assay buffer at the final working concentration used in your experiments. Include the same percentage of co-solvent (e.g., DMSO) as in your assay.
-
Divide the solution into several aliquots in light-protected containers.
-
Immediately analyze one aliquot (t=0) by HPLC to determine the initial concentration.
-
Incubate the remaining aliquots under your standard assay conditions (temperature and light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.
-
Plot the concentration of this compound as a function of time to determine its stability and calculate its half-life under your specific conditions.
-
Signaling Pathways and Workflows
Inhibition of Methionine Synthase by this compound
This compound has been shown to inhibit the enzyme Methionine Synthase (MetE).[9] This inhibition disrupts the methionine biosynthesis pathway, leading to a cascade of downstream effects, including the accumulation of reactive oxygen species (ROS) and ultimately apoptosis.
Caption: Inhibition of Methionine Synthase by this compound and its downstream cellular effects.
Experimental Workflow: Assessing Compound Stability
A typical workflow to assess the stability of this compound in an aqueous buffer for a biological assay.
Caption: A generalized workflow for determining the stability of this compound in a specific assay buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. journals.asm.org [journals.asm.org]
Degradation pathways of 5-Fluoroindole under acidic or basic conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoroindole, focusing on its stability and degradation under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound, like other indole derivatives, is significantly more sensitive to acidic conditions than to basic or neutral conditions. In the presence of strong acids, it is prone to protonation, which can lead to polymerization and other degradation reactions. Under neutral and moderately basic conditions, the indole ring is relatively stable. However, prolonged exposure to strong bases at elevated temperatures may lead to some degradation, though this is generally slower and less extensive than acid-catalyzed degradation.
Q2: Why does my this compound solution turn pink/purple/dark upon adding acid?
A2: The color change you are observing is a common issue when working with indoles in acidic media. This is typically due to the formation of colored oligomers (dimers, trimers) and polymers.[1] The acidic environment catalyzes the polymerization of the indole ring. The extent of coloration can depend on the concentration of the this compound, the strength of the acid, and the temperature.
Q3: What is the primary site of reactivity on the this compound ring under acidic conditions?
A3: The most reactive position on the indole ring for electrophilic attack, including protonation, is the C3 position.[2][3][4] This is due to the enamine-like reactivity of the pyrrole portion of the molecule. Protonation at C3 forms an indoleninium cation, which is a key intermediate in acid-catalyzed degradation and polymerization reactions.
Q4: How does the fluorine substituent at the 5-position affect the stability of the indole ring?
A4: The fluorine atom at the 5-position is an electron-withdrawing group. This has two main effects:
-
It slightly decreases the electron density of the entire indole ring system, making it less susceptible to electrophilic attack compared to unsubstituted indole. This may slightly inhibit acid-catalyzed degradation.
-
It increases the acidity of the N-H proton, making it easier to deprotonate under strongly basic conditions.
Despite these electronic effects, the fundamental degradation pathways are expected to be similar to those of unsubstituted indole.
Q5: Can I use strong bases with this compound?
A5: The indole N-H proton is weakly acidic and can be deprotonated by very strong bases (e.g., sodium hydride, organolithiums) to form an indolyl anion.[2] This is a reactive nucleophile. In aqueous solutions with common bases like sodium hydroxide, the indole ring is largely stable, especially at room temperature. However, ester or other labile functional groups on indole derivatives can be hydrolyzed under even mild basic conditions (e.g., pH 9).[4][5][6]
Troubleshooting Guides
Issue 1: Rapid Degradation or Polymerization in Acidic Media
-
Symptoms:
-
The solution rapidly changes color (pink, purple, brown, black).
-
Precipitation of a solid material.
-
Multiple peaks appear in HPLC analysis, often broad and poorly resolved.
-
Loss of the this compound peak in the chromatogram.
-
-
Possible Causes:
-
Acid-catalyzed polymerization: This is the most common degradation pathway for indoles in strong acid.[2][7] The protonation at C3 initiates a cascade of reactions where one indole molecule attacks another.
-
High Temperature: Increased temperature accelerates the rate of degradation.
-
High Concentration: Higher concentrations of this compound can favor polymerization.
-
-
Solutions:
-
Use Milder Acids or Lower Concentrations: If your experiment allows, use a weaker acid or a lower concentration of the strong acid.
-
Control the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to slow down the degradation rate.
-
Work in Dilute Solutions: Using more dilute solutions of this compound can disfavor the bimolecular and higher-order polymerization reactions.
-
Protect the N-H group: If the N-H proton is not required for the desired reactivity, consider protecting it with a suitable protecting group. This can sometimes alter the degradation pathway.
-
Issue 2: Unexpected Side Products in Basic Media
-
Symptoms:
-
Appearance of minor, unexpected peaks in HPLC or LC-MS.
-
Slow decrease in the concentration of this compound over time.
-
-
Possible Causes:
-
Reaction with container or impurities: Although the indole ring is relatively base-stable, highly reactive impurities or reactions with the storage container at elevated temperatures could be a factor.
-
Oxidation: In the presence of air (oxygen), some degradation can occur, which may be accelerated at higher pH. Indoles are known to be sensitive to auto-oxidation.[8]
-
-
Solutions:
-
Use High-Purity Reagents and Solvents: Ensure that the base, water, and any co-solvents are of high purity and free from reactive impurities.
-
Degas Solutions: If oxidation is suspected, sparging the solution with an inert gas (e.g., nitrogen or argon) before and during the experiment can help.
-
Use Amber Glassware or Protect from Light: To minimize the possibility of photo-oxidation, conduct experiments in amber glassware or otherwise protect the solution from light.
-
Degradation Pathways
Acid-Catalyzed Degradation Pathway
Under acidic conditions, the primary degradation pathway for this compound is expected to be polymerization. The process is initiated by the protonation of the most nucleophilic carbon, C3. The resulting indoleninium ion is an electrophile that can be attacked by a neutral this compound molecule, leading to the formation of dimers, trimers, and higher-order polymers.[9]
Caption: Proposed acid-catalyzed degradation pathway for this compound.
Base-Catalyzed Degradation Pathway
The indole ring of this compound is generally stable under moderately basic conditions. Degradation is not a primary concern under typical experimental conditions (e.g., up to 1M NaOH at room temperature for short periods). If degradation were to occur under harsh conditions (high temperature, high base concentration), it might involve slow oxidative processes or other reactions for which clear pathways are not well-established in the literature for the core indole structure itself. The most significant reaction under basic conditions is the deprotonation of the N-H group, which forms the corresponding anion but does not in itself constitute a degradation pathway.
Caption: Reactivity of this compound under basic conditions.
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[2][3][10] The goal is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies of this compound.
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Temperature | Time | Expected Outcome |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | 2 hrs to 7 days | Significant degradation, likely polymerization.[10][11] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60°C | 2 hrs to 7 days | Likely to be stable or show minimal degradation.[10][11] |
| Oxidative Degradation | 3% to 30% H₂O₂ | Room Temperature | 24 hours | Potential for oxidation, possible color change to blue/green (indigo formation).[12] |
| Thermal Degradation | Solid state or solution | 60°C to 80°C | 1 to 7 days | Degradation depends on the physical state; may show some discoloration. |
| Photolytic Degradation | UV (254 nm) and/or Vis light (ICH option 1 or 2) | Room Temperature | Up to 7 days | Potential for degradation, should be compared to a dark control.[7][13] |
Detailed Methodologies
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of a co-solvent (e.g., methanol or acetonitrile) if necessary.
-
Add the stock solution to a solution of 0.1 M HCl to achieve the desired final concentration.
-
Keep the solution at 60°C and withdraw samples at various time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of NaOH.
-
Analyze by HPLC. If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Dissolve this compound in a co-solvent if necessary.
-
Add the stock solution to a solution of 0.1 M NaOH.
-
Keep the solution at 60°C and withdraw samples at various time points.
-
Before analysis, neutralize the sample with an equivalent amount of HCl.
-
Analyze by HPLC. If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze by HPLC. If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) may be used.
-
-
Thermal Degradation:
-
Place solid this compound in a vial in a thermostatically controlled oven at 80°C.
-
Separately, prepare a solution of this compound and keep it at 60°C.
-
Monitor for degradation over several days.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7]
-
Keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. safrole.com [safrole.com]
- 5. researchgate.net [researchgate.net]
- 6. hammett substituent constants: Topics by Science.gov [science.gov]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpp.com [ijrpp.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
Technical Support Center: Managing 5-Fluoroindole Fluorescence Interference in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering fluorescence interference from 5-Fluoroindole in their assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a fluorinated derivative of the amino acid tryptophan. It is often used as a precursor in the biosynthesis of various compounds, including potential therapeutic agents for neurological disorders and cancer.[1][2][3] In drug discovery, its unique properties, such as the fluorine atom enhancing metabolic stability and bioavailability, make it a valuable building block.[1][2][3] It is also utilized as a probe in 19F-NMR studies of protein dynamics.
Q2: Why does this compound interfere with our fluorescence-based assays?
This compound is intrinsically fluorescent, exhibiting blue light emission.[4] This inherent fluorescence can lead to high background signals, masking the specific signal from your assay's reporter fluorophore and ultimately reducing the assay's sensitivity and dynamic range. This interference is a common issue with small molecules that possess fluorescent properties.
Q3: What are the typical excitation and emission wavelengths for this compound?
While specific high-resolution spectra can be instrument-dependent, polymers of this compound are known to exhibit blue light emission.[4] Generally, indole derivatives absorb UV light and emit in the blue region of the spectrum. For context, many common fluorochromes have excitation maxima between 340-400 nm and emission maxima between 420-500 nm. It is crucial to determine the specific excitation and emission profile of this compound under your experimental conditions to effectively troubleshoot interference.
Q4: What is fluorescence quenching and how can it help?
Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET). By introducing a "quencher" molecule that specifically interacts with the excited state of this compound, its fluorescence can be selectively reduced, thereby lowering the background signal and improving your assay's signal-to-noise ratio.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound fluorescence interference.
Step 1: Confirm this compound is the Source of Interference
Issue: Unusually high background fluorescence in your assay wells, even in the absence of your specific analyte or enzyme.
Troubleshooting Protocol:
-
Run a control plate: Prepare a plate with all assay components except your specific biological target (e.g., enzyme, receptor).
-
Include a this compound titration: In this control plate, add a concentration range of this compound that mirrors your experimental concentrations.
-
Measure fluorescence: Read the plate using the same filter set as your main experiment.
-
Analyze the data: If you observe a dose-dependent increase in fluorescence with increasing this compound concentration, it is the likely source of interference.
Step 2: Characterize the Spectral Properties of this compound in Your Assay Buffer
Issue: You've confirmed this compound is fluorescent, but you need to know its specific spectral properties to select appropriate filters or quenchers.
Experimental Protocol: Measuring Excitation and Emission Spectra
-
Prepare a sample: Dissolve this compound in your assay buffer at a concentration representative of your experiments.
-
Use a spectrofluorometer:
-
To determine the emission spectrum: Set the excitation wavelength to a value in the near-UV range (e.g., 280-300 nm) and scan the emission across a range of wavelengths (e.g., 320-600 nm).
-
To determine the excitation spectrum: Set the emission wavelength to the peak identified in the emission scan and scan the excitation wavelengths (e.g., 250-350 nm).
-
-
Analyze the spectra: The resulting plots will show the optimal excitation and emission wavelengths for this compound in your specific assay environment.
Step 3: Implement a Quenching Strategy
Once you have confirmed and characterized the interference, you can implement a quenching strategy. The choice of quencher will depend on the properties of this compound and your assay components.
Commonly Used Quenchers for Indole Derivatives:
-
Acrylamide: A well-known collisional quencher of tryptophan fluorescence.[5][6]
-
Iodide (e.g., from Potassium Iodide - KI): An effective quencher for accessible fluorophores.[7][8][9]
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): A stable free radical that can act as a collisional quencher.[10][11][12]
Experimental Protocol: Determining Quenching Efficiency (Stern-Volmer Analysis)
-
Prepare solutions:
-
A stock solution of this compound in your assay buffer at a fixed concentration.
-
A series of quencher stock solutions (e.g., Acrylamide, KI, or TEMPO) at different concentrations.
-
-
Perform titrations: In a microplate or cuvette, add a fixed volume of the this compound solution. Then, add increasing volumes of the quencher stock solution, bringing the final volume to be the same in all wells/cuvettes with your assay buffer.
-
Measure fluorescence: Excite at the peak excitation wavelength of this compound and measure the emission at its peak wavelength for each quencher concentration.
-
Construct a Stern-Volmer plot: Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]).
-
Stern-Volmer Equation: F₀ / F = 1 + Ksv * [Q]
-
The slope of this plot gives you the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.
-
Quantitative Data for Quenching of Indole Derivatives:
The following table summarizes published quenching data for indole derivatives, which can serve as a starting point for your experiments with this compound.
| Fluorophore | Quencher | Stern-Volmer Constant (Ksv) (M⁻¹) | Quenching Mechanism | Reference |
| Tryptophan | Acrylamide | 21 ± 3 | Dynamic | [6] |
| Tryptophan | Genistein | 2.0 x 10¹² (kq) | Static | [13] |
| 5-methyl-2-phenylindole | Carbon Tetrachloride | Varies with solvent | Static and Dynamic | [14] |
| Fluoroquinolones | 4-hydroxy-TEMPO | Varies with fluoroquinolone | Dynamic | [12] |
Advanced Troubleshooting and Assay Design Considerations
Issue: Simple quenching is not sufficient or interferes with your assay components.
Alternative Strategies:
-
Optimize Filter Selection: If there is minimal overlap between the emission spectrum of this compound and your assay fluorophore, you may be able to use narrow bandpass filters to selectively detect the signal from your probe.
-
Time-Resolved Fluorescence (TRF): If your assay platform supports it, TRF can be a powerful tool to eliminate interference from short-lived fluorescence, as compounds like this compound typically have much shorter fluorescence lifetimes than the lanthanide probes used in TRF assays.
-
Change the Assay Readout: If possible, consider switching to a non-fluorescence-based detection method, such as absorbance, luminescence, or an AlphaScreen assay.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the context in which this compound interference occurs is crucial. Below are diagrams illustrating a generic experimental workflow for identifying and mitigating fluorescence interference, and a simplified GPCR signaling pathway where such interference might be observed.
Caption: A logical workflow for troubleshooting fluorescence interference from this compound.
Caption: Simplified GPCR signaling pathway showing potential interference from this compound in a fluorescence-based assay.
References
- 1. Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Acrylamide and iodide fluorescence quenching as a structural probe of tryptophan microenvironment in bovine lens crystallins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acrylamide quenching of tryptophan photochemistry and photophysics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodide as a fluorescence quencher and promoter--mechanisms and possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescence quenching of fluoroquinolone antibiotics by 4-hydroxy-TEMPO in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Quenching Kinetics and Mechanism of Tryptophan by Acrylamide and Genistein Studied by Fluorescence Spectroscopy | Journal of Technical Education Science [jte.edu.vn]
- 14. portuguese.tsijournals.com [portuguese.tsijournals.com]
Technical Support Center: Minimizing Protein Aggregation in 5-Fluoroindole Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protein aggregation when labeling with 5-Fluoroindole.
Frequently Asked Questions (FAQs)
What is this compound labeling and why is it used?
This compound is a precursor used for the biosynthetic incorporation of 5-fluorotryptophan into proteins, often for studies involving ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] This labeling technique provides a sensitive probe to study protein structure, dynamics, ligand binding, and folding without the need for complex multidimensional experiments.[1] The use of this compound is also more cost-effective compared to using 5-fluoro-L-tryptophan directly.[2]
Why does this compound labeling sometimes cause protein aggregation?
While a powerful tool, introducing 5-fluorotryptophan can sometimes lead to protein aggregation. The primary reasons include:
-
Increased Hydrophobicity: The addition of a fluorine atom to the indole ring of tryptophan can increase the hydrophobicity of the local environment.[5] This can promote intermolecular hydrophobic interactions, leading to aggregation.[6]
-
Structural Perturbations: Although often considered a minimal perturbation, the fluorine atom can alter the local protein structure and stability.[7] In some cases, this may expose hydrophobic patches or destabilize the native protein conformation, making it more prone to aggregation.[8][9]
-
Labeling Stoichiometry: While this compound labeling is incorporated biosynthetically, achieving high-level and uniform incorporation is crucial. Incomplete or non-uniform labeling could lead to a heterogeneous population of proteins with varying stability, potentially nucleating aggregation.
How can I detect protein aggregation?
Protein aggregation can be detected through various methods:
-
Visual Observation: The simplest method is to look for visible precipitates or turbidity in the protein solution.[8][10]
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein, often in the void volume.[8][10]
-
Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles (aggregates) in the solution.[8][10]
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregates can be observed as an increase in absorbance at higher wavelengths (e.g., 350 nm).[11]
-
Fluorescent Dyes: Specific dyes like Thioflavin T (ThT), ANS, and ProteoStat show increased fluorescence upon binding to aggregates.[11][12][13][14]
What are the general strategies to prevent protein aggregation?
Several general strategies can be employed to maintain protein stability and prevent aggregation during and after labeling:
-
Optimize Buffer Conditions: Adjusting the pH and salt concentration can significantly impact protein solubility and stability.[8][15][16]
-
Use Additives: Incorporating stabilizing excipients into your buffers can be highly effective.[8][15][17]
-
Control Protein Concentration: Whenever possible, work with lower protein concentrations to reduce the likelihood of intermolecular interactions that lead to aggregation.[8][15]
-
Temperature Control: Proteins are sensitive to temperature. Storing purified proteins at -80°C with a cryoprotectant like glycerol is often recommended over storage at 4°C.[8][15] Avoid repeated freeze-thaw cycles.[15][18]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound labeling experiments.
Issue 1: Visible precipitation or turbidity observed after protein expression and purification.
This is a clear indication of significant protein aggregation.
Workflow for Troubleshooting Protein Precipitation
Caption: Troubleshooting workflow for visible protein precipitation.
Possible Causes and Solutions:
| Cause | Solution | Detailed Explanation |
| Suboptimal Expression Conditions | Lower the induction temperature (e.g., to 18-25°C). | Lower temperatures can slow down protein expression, promoting proper folding and reducing the formation of inclusion bodies.[15] |
| Optimize the concentration of this compound. | While aiming for high incorporation, excessive concentrations of this compound might be toxic to the cells or interfere with protein folding. Perform a titration to find the optimal concentration for your protein.[2] | |
| Inappropriate Buffer Conditions | Adjust the pH of your purification and storage buffers. | Proteins are least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the protein's pI to increase its net charge and solubility.[8] |
| Modify the salt concentration. | The ionic strength of the buffer affects electrostatic interactions. Test a range of salt concentrations (e.g., 50-500 mM NaCl or KCl) to find the optimal condition for your protein.[8][10] | |
| Protein Concentration Too High | Maintain a lower protein concentration during purification and for final storage. | High protein concentrations increase the probability of intermolecular interactions and aggregation. If a high final concentration is necessary, screen for stabilizing additives.[8][15] |
Issue 2: Loss of protein activity or inconsistent results in downstream applications (e.g., NMR, binding assays).
This may indicate the presence of soluble, non-functional aggregates.
Logical Flow for Investigating Soluble Aggregates
Caption: Decision-making process for addressing soluble aggregates.
Possible Causes and Solutions:
| Cause | Solution | Detailed Explanation |
| Presence of Soluble Aggregates | Add stabilizing agents to your buffer. | Screen a variety of additives to find the most effective one for your protein. See the table below for common additives and their mechanisms. |
| Use a reducing agent. | If your protein contains cysteine residues, disulfide bond scrambling can lead to aggregation. Include a reducing agent like DTT or TCEP in your buffers.[8][10][19] | |
| Labeling-Induced Destabilization | Consider site-directed mutagenesis. | If the native tryptophan residues are in a region critical for folding or function, their modification with 5-fluorotryptophan might be destabilizing. If structurally permissible, consider mutating a tryptophan to another residue and introducing a tryptophan at a more solvent-exposed, less critical site for labeling. |
| Explore alternative labeling strategies. | If 5-fluorotryptophan incorporation proves consistently problematic, consider other labeling methods if your experimental question allows. This could include labeling other amino acids (e.g., cysteine) with fluorine-containing probes.[1] |
Screening of Stabilizing Additives
The following table summarizes common additives used to prevent protein aggregation. It is often necessary to screen a combination of these to find the optimal formulation for your specific protein.[15]
| Additive Type | Examples | Concentration Range | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose, TMAO | 5-20% (v/v) for glycerol; 0.2-1 M for others | Stabilize the native protein structure by being preferentially excluded from the protein surface, which raises the free energy of the unfolded state.[8][17] |
| Amino Acids | Arginine, Glutamate | 50-500 mM | Can suppress aggregation by binding to hydrophobic patches and charged regions on the protein surface, preventing self-association.[8][10][17] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevent the formation of incorrect disulfide bonds which can lead to aggregation.[8][10][19] |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.01-0.1% (v/v) | Can help solubilize protein aggregates by interacting with exposed hydrophobic regions.[8][10] |
| Metal Chelators | EDTA, EGTA | 1-5 mM | Heavy metal ions can sometimes promote aggregation. Chelators will sequester these ions.[18] |
Experimental Protocols
Protocol 1: General Protocol for this compound Labeling in E. coli
This protocol is a general guideline for expressing a 5-fluorotryptophan labeled protein in E. coli. Optimization will be required for your specific protein.
-
Prepare Minimal Media: Prepare M9 minimal media. For each liter, supplement with glucose (4 g), NH₄Cl (1 g, or ¹⁵NH₄Cl for double labeling), MgSO₄ (2 mM), CaCl₂ (0.1 mM), and any necessary antibiotics.[7]
-
Inoculation and Growth: Inoculate a small starter culture of your E. coli expression strain (e.g., BL21(DE3)) in LB media and grow overnight. The next day, inoculate the M9 minimal media with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[1][7]
-
Indole Addition and Induction:
-
Add this compound to the culture. A final concentration of 60 mg/L is a good starting point.[7] Some protocols add it just prior to induction.[1]
-
If your protein also contains phenylalanine or tyrosine, you may need to add glyphosate (an inhibitor of aromatic amino acid synthesis) and supplement with the other aromatic amino acids.[1][7]
-
Shake the culture for an additional 30-60 minutes.
-
Induce protein expression with IPTG (e.g., 0.5-1 mM final concentration).
-
-
Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 16-20 hours.[1]
-
Harvest and Purify: Harvest the cells by centrifugation. Proceed with your standard purification protocol, ensuring your lysis and purification buffers are optimized for stability (see troubleshooting guide).
Protocol 2: Screening for Optimal Buffer Conditions using a Thermal Shift Assay
A thermal shift assay (TSA) or differential scanning fluorimetry (DSF) can be used to rapidly screen for buffer conditions and additives that increase the thermal stability of your protein, which often correlates with reduced aggregation.[20]
-
Prepare Protein and Dye: Dilute your purified this compound-labeled protein to a final concentration of 2-5 µM. Prepare a stock solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Set up Screening Plate: In a 96-well PCR plate, add your protein and the dye to each well. Then, add the different buffer components or additives you wish to screen to the appropriate wells. Include a control with only the protein in its current buffer.
-
Run the Assay: Place the plate in a real-time PCR machine. Program a temperature ramp from 25°C to 95°C, increasing by 1°C per minute, while monitoring fluorescence.
-
Analyze Data: As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tₘ) is the midpoint of this transition. Conditions that result in a higher Tₘ are generally more stabilizing for the protein.[20]
By systematically addressing these potential issues and optimizing your experimental conditions, you can significantly reduce protein aggregation associated with this compound labeling and obtain high-quality, functional protein for your downstream applications.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. 19F NMR spectroscopy monitors ligand binding to recombinantly fluorine-labelled b′x from human protein disulphide isomerase (hPDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Simple and inexpensive incorporation of 19F-tryptophan for protein NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 4. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the this compound precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.vu.nl [research.vu.nl]
- 7. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Inducing protein aggregation by extensional flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. Sensitive, homogeneous, and label-free protein-probe assay for antibody aggregation and thermal stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening Protein Aggregation in Cells Using Fluorescent Labels Coupled to Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 16. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 17. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 19. utsouthwestern.edu [utsouthwestern.edu]
- 20. mdpi.com [mdpi.com]
Troubleshooting low incorporation of 5-Fluoroindole in E. coli expression.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low incorporation efficiency of 5-Fluoroindole during recombinant protein expression in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: My protein expression levels are significantly lower when I try to incorporate this compound compared to native protein expression. What are the potential causes and solutions?
Low protein yield is a common issue when incorporating non-natural amino acids. Several factors can contribute to this problem, primarily related to the efficiency of the orthogonal translation system and the potential toxicity of the unnatural amino acid.
Potential Causes:
-
Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered aaRS may not efficiently charge the tRNA with 5-fluorotryptophan (5-F-Trp), the intracellularly converted form of this compound.
-
Competition with Release Factor 1 (RF1): At the amber stop codon (UAG) designated for incorporation, RF1 can compete with the suppressor tRNA, leading to premature termination of translation.[1][2]
-
Toxicity of this compound/5-F-Trp: The unnatural amino acid or its precursor can be toxic to E. coli, impairing cell growth and protein synthesis.[3][4]
-
Suboptimal Expression Conditions: Standard expression protocols may not be suitable for the incorporation of unnatural amino acids.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Optimize Expression Vector | Subclone your gene into a vector with a stronger ribosome binding site (RBS) and an optimized copy number of the suppressor tRNA, such as the pEVOL or pUltra series plasmids.[5] | Increased expression of the full-length protein containing 5-F-Trp. |
| Use an Engineered E. coli Strain | Employ a strain with a knockout of Release Factor 1 (e.g., B-95.ΔA or C321.ΔA) to reduce termination at the amber codon.[1][5] | Higher incorporation efficiency and yield of the target protein. |
| Optimize Induction Conditions | Induce protein expression at a lower temperature (e.g., 18-25°C) for a longer period (16-24 hours). Use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG).[3] | Reduced toxicity and potentially improved protein folding and solubility. |
| Supplement with this compound | Ensure an adequate concentration of this compound in the culture medium (typically 1-2 mM). Add the supplement at the time of induction. | Saturate the engineered aaRS to favor charging of the suppressor tRNA. |
Q2: I am observing a significant amount of truncated protein product. How can I increase the efficiency of this compound incorporation at the desired site?
The presence of truncated protein is a direct indication of inefficient suppression of the amber stop codon. This is often due to competition between the suppressor tRNA and Release Factor 1.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for truncated protein products.
Detailed Methodologies:
-
Protocol for Expression in RF1 Knockout Strains:
-
Transform the expression plasmid (containing your gene of interest with an amber codon) and the plasmid encoding the orthogonal aaRS/tRNA pair into a competent RF1 knockout E. coli strain.
-
Grow the cells in a suitable medium (e.g., LB or minimal medium) to an OD600 of 0.6-0.8.
-
Induce protein expression with the appropriate inducer and supplement the medium with 1 mM this compound.
-
Incubate at the optimized temperature and duration.
-
Harvest the cells and analyze the protein expression by SDS-PAGE and Western blot.
-
-
Enhancing Suppressor tRNA and EF-Tu Efficiency:
-
The efficiency of the suppressor tRNA can be a limiting factor. Using a plasmid system like pEVOL, which contains multiple copies of the tRNA gene, can increase its cellular concentration.[5]
-
The elongation factor Tu (EF-Tu) is responsible for delivering the aminoacylated tRNA to the ribosome. Evolved variants of EF-Tu that show higher affinity for tRNAs charged with unnatural amino acids can improve incorporation efficiency.[1]
-
Q3: My E. coli culture grows very slowly or lyses after induction in the presence of this compound. What could be the reason, and how can I mitigate this?
Cellular toxicity is a significant challenge when working with unnatural amino acids.[3] this compound, or its metabolic product 5-fluorotryptophan, can interfere with cellular processes, leading to poor growth or cell death.
Toxicity Mitigation Strategies:
| Parameter | Standard Condition | Optimized for Toxicity | Rationale |
| Induction Temperature | 37°C | 18-25°C | Lower temperatures slow down metabolic processes, reducing the accumulation of toxic byproducts and the rate of potentially toxic protein expression.[3] |
| Inducer Concentration | 1 mM IPTG | 0.05-0.2 mM IPTG | A lower inducer concentration leads to a more controlled, slower rate of protein expression, reducing the burden on the cell.[3] |
| Basal Expression | Leaky promoters (e.g., standard lac) | Tightly regulated promoters (e.g., araBAD, rhaPB)[4][6] | Minimizing protein expression before induction prevents the premature accumulation of toxic protein. |
| Culture Medium | Rich medium (e.g., LB) | Minimal medium with glucose | Using a minimal medium can sometimes reduce the metabolic stress on the cells. Glucose can help repress leaky expression from the lac promoter. |
Experimental Workflow for Mitigating Toxicity:
Caption: Step-wise approach to reducing cellular toxicity.
Q4: How can I confirm that this compound is being incorporated into my protein?
Verification of incorporation is a critical step. Several analytical techniques can be used to confirm the presence of 5-fluorotryptophan in your purified protein.
Verification Methods:
| Method | Principle | Sample Preparation | Expected Result |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the protein or its peptide fragments. The fluorine atom will increase the mass of the tryptophan residue by approximately 18 Da. | Purified protein, can be intact or digested with a protease (e.g., trypsin). | A mass shift corresponding to the number of incorporated 5-F-Trp residues. |
| 19F NMR Spectroscopy | The fluorine nucleus has a distinct NMR signal. | Purified, concentrated protein in a suitable NMR buffer. | A peak in the 19F NMR spectrum, confirming the presence of the fluorine atom.[7][8] |
| UV-Vis Spectroscopy | The indole ring of tryptophan has a characteristic absorption spectrum. The addition of a fluorine atom can cause a slight shift in the absorption maximum. | Purified protein in a suitable buffer. | A shift in the absorbance spectrum compared to the wild-type protein.[9] |
Signaling Pathway for this compound Incorporation:
The incorporation of this compound relies on the endogenous conversion to 5-fluorotryptophan, which is then utilized by the orthogonal translation machinery.
Caption: Cellular pathway for this compound incorporation.
References
- 1. mdpi.com [mdpi.com]
- 2. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biologicscorp.com [biologicscorp.com]
- 4. Toxic protein expression in Escherichia coli using a rhamnose-based tightly regulated and tunable promoter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. [PDF] Simple and inexpensive incorporation of 19F-tryptophan for protein NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 8. Simple and inexpensive incorporation of 19F-tryptophan for protein NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of tryptophan analogue incorporation in recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Fluoroindole Derivatives Cell Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell permeability challenges encountered during experiments with 5-fluoroindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it critical for this compound derivatives?
A1: Cell permeability describes the ability of a compound, such as a this compound derivative, to pass through a cell membrane to reach its intracellular target. This is a critical property in drug discovery and development as it influences the absorption, distribution, metabolism, and excretion (ADME) of a potential drug.[1] Poor permeability can prevent an otherwise potent compound from reaching its site of action, leading to a lack of efficacy. For this compound derivatives, which are being investigated for various therapeutic applications including as antiviral and anticancer agents, assessing cell permeability is crucial to predict their in vivo behavior.[2][3][4]
Q2: How is cell permeability typically measured for drug candidates?
A2: Cell permeability is commonly measured using in vitro models that mimic biological barriers. The most prevalent are cell-based assays like the Caco-2 and MDCK cell line models, which are used to predict intestinal and blood-brain barrier permeability, respectively.[5][6] These assays measure the apparent permeability coefficient (Papp).[7] Non-cell-based assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can also be used for high-throughput screening of passive diffusion.[1]
Q3: What are Apparent Permeability (Papp) and Efflux Ratio (ER), and how are they interpreted?
A3:
-
Apparent Permeability (Papp): This is a quantitative measure of the rate at which a compound crosses a cell monolayer. It is typically reported in units of cm/s. Compounds are often classified as having low, medium, or high permeability based on their Papp values.[7]
-
Efflux Ratio (ER): This is calculated from bidirectional permeability assays (measuring transport from the apical to basolateral side and vice versa).[5] The ER is the ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters, which can pump the compound out of the cell and reduce its intracellular concentration.[5]
Q4: Are there any known effects of this compound on cell membrane integrity?
A4: Yes, studies have shown that this compound can impact cell membrane permeability and integrity. For instance, it has been demonstrated to enhance the cell membrane permeability of the bacterium Pseudomonas syringae pv. actinidiae (Psa).[8] Another study on E. coli adapted to this compound showed rearrangements in the cell membrane that increased its permeability to certain extracellular solutes.[9] This suggests that the interaction of this compound derivatives with the cell membrane is a key factor to consider during experimental design.
Troubleshooting Guides
Problem: My this compound derivative exhibits low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in a Caco-2 assay.
-
Possible Cause 1: Poor passive diffusion. The compound may have physicochemical properties (e.g., high molecular weight, low lipophilicity, high number of hydrogen bond donors/acceptors) that hinder its ability to diffuse across the lipid bilayer.[10]
-
Troubleshooting Steps:
-
Review Physicochemical Properties: Analyze the compound's structure against Lipinski's Rule of Five to identify potential liabilities.[10]
-
Perform PAMPA Assay: Use a Parallel Artificial Membrane Permeability Assay to specifically assess passive diffusion. A low Papp value in this assay would support poor passive permeability as the primary issue.
-
Chemical Modification: If feasible, consider synthesizing analogs with improved lipophilicity or other properties conducive to better passive diffusion. The unique fluorinated indole structure can impart desirable properties such as enhanced lipophilicity and metabolic stability.[11]
-
-
-
Possible Cause 2: Active Efflux. The compound may be a substrate for efflux transporters (like P-glycoprotein) that are highly expressed in Caco-2 cells, actively pumping it out of the cells.[5]
-
Troubleshooting Steps:
-
Calculate the Efflux Ratio (ER): Ensure you have performed a bidirectional Caco-2 assay to determine the ER. An ER ≥ 2 is a strong indicator of active efflux.[5]
-
Use Transporter Inhibitors: Repeat the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral Papp value in the presence of an inhibitor confirms the involvement of that transporter.[6]
-
-
-
Possible Cause 3: Low Compound Recovery/Poor Solubility. The compound may be binding to the plastic of the assay plate or precipitating out of the solution, leading to an artificially low measured permeability.
-
Troubleshooting Steps:
-
Calculate Percent Recovery: At the end of the assay, measure the compound concentration in both the apical and basolateral chambers as well as in the cell lysate. The total amount should ideally be close to 100% of the initial amount added. Low recovery (<70%) suggests a problem.
-
Assess Solubility: Determine the thermodynamic solubility of the compound in the assay buffer. If the starting concentration is above the solubility limit, it will precipitate.
-
Modify Assay Buffer: Consider adding a small percentage of a co-solvent (like DMSO, ensuring it's below the tolerance level for the cell monolayer) or BSA to the receiver compartment to improve solubility and prevent non-specific binding.[7]
-
-
Problem: I am observing high variability in my permeability assay results.
-
Possible Cause 1: Inconsistent Cell Monolayer Integrity. The tightness of the junctions between cells can vary between wells, leading to inconsistent results.
-
Troubleshooting Steps:
-
Measure Transepithelial Electrical Resistance (TEER): TEER is a measure of the integrity of the cell monolayer.[12] Measure the TEER of each well before and after the experiment. Only use wells that meet a predefined TEER threshold. Discard data from wells where the TEER value drops significantly during the assay.
-
Use a Low Permeability Marker: Include a low permeability marker compound (like Lucifer Yellow or mannitol) in your experiments.[6][12] High transport of this marker indicates a compromised monolayer in that well.
-
Optimize Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and culture duration (Caco-2 cells typically require 21-28 days to fully differentiate).[7]
-
-
-
Possible Cause 2: Analytical Method Variability. The method used to quantify the compound (e.g., LC-MS/MS) may not be sufficiently sensitive or robust at the concentrations present in the receiver chamber.
-
Troubleshooting Steps:
-
Validate Analytical Method: Ensure your analytical method is validated for linearity, accuracy, and precision at the lower limit of quantification (LLOQ).
-
Optimize Sample Collection: Ensure that the sampling times and volumes are consistent across all wells and experiments.
-
-
Quantitative Data Summary
The following table summarizes quantitative data related to the permeability and experimental conditions of this compound and its derivatives from cited literature.
| Compound | Assay System | Concentration | Measured Parameter | Result | Reference |
| This compound | Psa bacteria | 7.67 µg/mL | Relative Permeability | 82.80% at 6 hours | [8] |
| This compound | Psa bacteria | 61.36 µg/mL | Relative Permeability | 1.14 times higher than copper hydroxide control | [8] |
| This compound-3-acetic acid | Murine Carcinoma NT (in vivo) | 50 mg/kg (IP admin) | Tumor Concentration | ~200 µM | [13] |
| This compound-3-acetic acid | Murine Carcinoma NT (in vivo) | 50 mg/kg (IP admin) | Plasma Concentration | Reached 1 mM | [13] |
Experimental Protocols
Detailed Methodology: Bidirectional Caco-2 Permeability Assay
This protocol provides a standard method for assessing the permeability and potential for active transport of this compound derivatives.
1. Materials and Reagents:
-
Caco-2 cells (passage 20-40)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 1% BSA, pH 7.4.[7]
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size).
-
Test compound (this compound derivative) stock solution in DMSO.
-
Control compounds: Caffeine or Propranolol (high permeability), Mannitol or Atenolol (low permeability), Digoxin (P-gp substrate).[6]
-
LC-MS/MS or other validated analytical system for quantification.
2. Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest cells using Trypsin-EDTA.
-
Seed cells onto the apical side of the Transwell inserts at a density of ~6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[7]
3. Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltohmmeter. TEER values should be >250 Ω·cm².
-
Alternatively, perform a Lucifer Yellow rejection test. Add Lucifer Yellow to the apical side and after incubation, measure its concentration in the basolateral chamber. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates good monolayer integrity.
4. Permeability Assay (Bidirectional):
-
Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
For A→B (Apical to Basolateral) transport:
-
Add HBSS containing the test compound (e.g., at 5 µM with final DMSO concentration ≤ 0.8%) to the apical (donor) chamber.[7]
-
Add fresh HBSS (receiver buffer) to the basolateral (receiver) chamber.
-
-
For B→A (Basolateral to Apical) transport:
-
Add HBSS containing the test compound to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 120 minutes.[7]
-
At the end of the incubation, take samples from both the donor and receiver chambers for concentration analysis. Also, take a sample from the initial dosing solution (T=0).
5. Sample Analysis and Data Calculation:
-
Quantify the concentration of the this compound derivative in all samples using a validated analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane (e.g., 0.33 cm² for a 24-well plate).
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Calculate the percent recovery to check for issues with binding or solubility.
Visualizations
Caption: Workflow for troubleshooting low cell permeability results.
Caption: Experimental workflow for a bidirectional Caco-2 assay.
Caption: Decision tree for selecting an appropriate permeability assay.
References
- 1. Overview of In Vitro Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Permeability Assays [merckmillipore.com]
- 6. bioivt.com [bioivt.com]
- 7. pharmaron.com [pharmaron.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of 5-Fluoroindole compounds.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoroindole compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target effects and optimize your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound compounds.
Issue 1: High Off-Target Activity Observed in Kinase Profiling
Question: My this compound compound shows significant inhibition of multiple off-target kinases in a kinome scan. How can I improve its selectivity?
Answer: High off-target activity is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket.[1][2] Here are several strategies to enhance the selectivity of your this compound compound:
-
Structure-Activity Relationship (SAR) Guided Optimization:
-
Exploit Subtle Differences in the ATP-Binding Site: Analyze the structural differences between your on-target and off-target kinases. Modifications to the this compound scaffold can be made to favor interactions with unique residues or conformations of the target kinase. For instance, introducing bulky substituents can create steric hindrance that prevents binding to off-target kinases with smaller gatekeeper residues.
-
Targeting the Solvent-Exposed Region: Introducing polar groups to your compound that can interact with the solvent-exposed region of the kinase can improve selectivity.[3]
-
Bioisosteric Replacement: Consider replacing certain functional groups on your compound with others that have similar physical or chemical properties but may lead to improved selectivity and pharmacokinetic properties.[4]
-
-
Computational Modeling:
-
Utilize molecular docking and dynamics simulations to predict the binding modes of your compound with both on-target and off-target kinases. This can provide insights into key interactions and guide the design of more selective analogs.
-
-
Consider Alternative Inhibition Mechanisms:
-
Allosteric Inhibition: Explore the possibility of designing compounds that bind to allosteric sites outside the highly conserved ATP-binding pocket. Allosteric inhibitors are often more selective.
-
Covalent Inhibition: If your target kinase has a suitably located non-conserved cysteine residue, you can design a covalent inhibitor that forms a permanent bond with the target, which can significantly increase selectivity.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
Question: I am observing high variability in my in vitro kinase assay results with a this compound compound. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the compound, assay conditions, or experimental technique. Here's a troubleshooting guide:
-
Compound Solubility:
-
Problem: this compound compounds, like many kinase inhibitors, can have poor aqueous solubility.[5][6] Precipitation of the compound in the assay buffer can lead to inaccurate concentrations and variable results.
-
Solution:
-
Visually inspect your assay plates for any signs of precipitation.
-
Determine the kinetic solubility of your compound in the specific assay buffer you are using.[7]
-
Consider using a lower concentration of the compound or adding a small percentage of a co-solvent like DMSO. Be mindful that high concentrations of DMSO can also affect enzyme activity.[8]
-
The use of sonication or vortexing when preparing compound dilutions can help.
-
-
-
Compound Stability:
-
Problem: The compound may be unstable in the assay buffer or sensitive to light or temperature.
-
Solution:
-
Assess the stability of your compound under the assay conditions by incubating it in the assay buffer for the duration of the experiment and then analyzing its integrity by HPLC.
-
Protect your compound from light if it is known to be light-sensitive.
-
Prepare fresh solutions of the compound for each experiment.
-
-
-
Assay Interference:
-
Problem: The compound may interfere with the assay technology itself. For example, fluorescent compounds can interfere with fluorescence-based readouts.[9]
-
Solution:
-
Run control experiments without the kinase to check for any compound-mediated signal generation or quenching.
-
If interference is suspected, consider using an orthogonal assay with a different detection method (e.g., a radiometric assay instead of a fluorescence-based one).
-
-
-
Assay Conditions:
-
Problem: Variations in ATP concentration, enzyme concentration, or incubation time can all lead to inconsistent results.
-
Solution:
-
Ensure that the ATP concentration is kept constant across all experiments and is ideally at or near the Km value for the kinase.
-
Use a consistent source and batch of the kinase.
-
Precisely control incubation times and temperatures.
-
-
Issue 3: Discrepancy Between In Vitro and Cellular Activity
Question: My this compound compound is potent in a biochemical kinase assay, but shows weak or no activity in a cell-based assay. What could be the reason for this?
Answer: A discrepancy between in vitro and cellular activity is a common issue in drug discovery and can be attributed to several factors:
-
Cell Permeability:
-
Problem: The compound may have poor cell membrane permeability and therefore not reach its intracellular target at a sufficient concentration.
-
Solution:
-
Assess the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.
-
Modify the compound's structure to improve its physicochemical properties, such as lipophilicity and polar surface area, to enhance cell penetration.
-
-
-
Efflux by Transporters:
-
Problem: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Solution:
-
Test if your compound is a substrate for common efflux transporters. Co-incubation with known efflux pump inhibitors can help confirm this.
-
-
-
Intracellular Metabolism:
-
Problem: The compound may be rapidly metabolized by intracellular enzymes into inactive forms. The fluorine atom on the indole ring can influence metabolic stability.[10]
-
Solution:
-
Investigate the metabolic stability of your compound in liver microsomes or hepatocytes.
-
Identify the metabolic "hotspots" on your molecule and modify the structure to block or slow down metabolism.
-
-
-
High Protein Binding:
-
Problem: The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target.
-
Solution:
-
Measure the plasma protein binding of your compound.
-
Optimize the compound to reduce non-specific binding while maintaining on-target activity.
-
-
-
Cellular Environment:
-
Problem: The high intracellular concentration of ATP (mM range) can compete with ATP-competitive inhibitors, leading to a decrease in potency compared to in vitro assays where ATP concentrations are often lower.[11]
-
Solution:
-
When possible, perform in vitro kinase assays at physiological ATP concentrations to get a better prediction of cellular potency.
-
Confirm target engagement in cells using techniques like the Cellular Thermal Shift Assay (CETSA).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinase families for indole-based inhibitors?
A1: While the off-target profile is specific to each compound, indole-based kinase inhibitors have been reported to show activity against a range of kinases. Some of the common off-target families include other members of the same kinase group as the primary target, as well as kinases with structurally similar ATP-binding pockets. For example, inhibitors targeting a specific tyrosine kinase may also show activity against other tyrosine kinases.[12][13] Comprehensive profiling using a broad kinase panel is essential to determine the specific off-target profile of your this compound compound.
Q2: How can I experimentally determine the off-target profile of my this compound compound?
A2: Several experimental approaches can be used to determine the off-target profile of your compound:
-
Kinome Scanning Services: These services, such as KINOMEscan™, offer screening of your compound against a large panel of kinases (often over 400) to identify potential off-target interactions and determine their binding affinities (Kd values).[14]
-
In-house Kinase Panels: You can perform in vitro activity assays (e.g., ADP-Glo™, TR-FRET) against a smaller, focused panel of kinases that are known to be common off-targets or are functionally related to your primary target.[15][16]
-
Chemical Proteomics: Techniques like the kinobead-based competition binding assay can be used to pull down kinases that bind to your compound from a cell lysate, providing a profile of its targets in a more physiological context.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in intact cells and can also be adapted for broader proteome-wide analysis to identify off-targets.
Q3: What are some key considerations for designing a selective this compound kinase inhibitor?
A3: Designing for selectivity is a key challenge. Here are some important considerations:
-
Structural Biology: Obtain the crystal structure of your target kinase in complex with your inhibitor or a similar ligand. This will provide invaluable information about the binding mode and opportunities for selectivity-enhancing modifications.
-
Gatekeeper Residue: The "gatekeeper" residue in the ATP-binding pocket is a key determinant of selectivity. Its size varies across the kinome, and designing your compound to exploit this difference can be a powerful strategy.
-
Covalent Targeting: If your target has a non-conserved cysteine near the active site, designing a covalent inhibitor can lead to high selectivity.
-
Allosteric Targeting: Explore regions outside the conserved ATP-binding site for potential allosteric pockets that can be targeted for more selective inhibition.
-
Structure-Activity Relationship (SAR): Systematically explore modifications around the this compound scaffold and analyze their impact on both on-target potency and off-target activity. Pay close attention to the physicochemical properties that influence selectivity, solubility, and cell permeability.[17][18]
Q4: My this compound compound has low solubility. How can I improve it for biological assays?
A4: Low solubility is a frequent issue with aromatic, heterocyclic compounds.[5][6][17] Here are some strategies to address this:
-
Formulation:
-
Co-solvents: Use a minimal amount of a water-miscible organic solvent like DMSO to prepare a high-concentration stock solution, which is then diluted into the aqueous assay buffer. Be sure to validate the final solvent concentration to ensure it does not affect the assay.[8]
-
Surfactants: In some cases, non-ionic surfactants can be used to improve solubility, but their compatibility with the assay must be carefully checked.
-
-
Chemical Modification:
-
Introduce Ionizable Groups: Adding acidic or basic functional groups that will be charged at physiological pH can significantly improve aqueous solubility.
-
Reduce Lipophilicity: Systematically modify the structure to reduce its overall lipophilicity (logP).
-
Disrupt Crystal Packing: Introduce modifications that disrupt the planarity of the molecule and reduce crystal lattice energy, which can improve solubility.
-
Data Presentation
The following tables provide examples of how to present quantitative data for this compound compounds. Note: The data below is illustrative and based on findings for structurally related or representative compounds. It is crucial to generate specific data for your compound of interest.
Table 1: Kinase Selectivity Profile of a Hypothetical this compound Compound (Example)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target |
| On-Target Kinase (e.g., FLT3) | 15 | 1 |
| Off-Target Kinase 1 (e.g., PDGFRβ) | 150 | 10 |
| Off-Target Kinase 2 (e.g., c-KIT) | 450 | 30 |
| Off-Target Kinase 3 (e.g., VEGFR2) | >1000 | >66 |
| Off-Target Kinase 4 (e.g., CDK2) | >5000 | >333 |
IC50 values are concentrations of the compound required for 50% inhibition of kinase activity. Fold selectivity is calculated as IC50(off-target) / IC50(on-target).
Table 2: Structure-Activity Relationship (SAR) of 5-Fluoro-2-oxindole Derivatives Against α-Glucosidase (Example Data)
| Compound ID | R-Group Substitution | IC50 (µM)[19] |
| 3d | 4-Chlorobenzylidene | 56.87 ± 0.42 |
| 3f | 4-Bromobenzylidene | 49.89 ± 1.16 |
| 3i | 4-Hydroxybenzylidene | 35.83 ± 0.98 |
| Acarbose (Control) | - | 569.43 ± 43.72 |
| 5-Fluoro-2-oxindole | - | 7510 ± 170 |
This table illustrates how SAR data can be organized. Note that this data is for α-glucosidase, not a kinase, but demonstrates the format.
Experimental Protocols
ADP-Glo™ Kinase Assay for IC50 Determination
This protocol describes a general method for determining the potency (IC50) of a this compound compound against a target kinase using the ADP-Glo™ luminescence-based assay.[15][20]
Materials:
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant kinase
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound compound in the kinase reaction buffer containing a constant, low percentage of DMSO (e.g., 1%).
-
Kinase Reaction:
-
Add the diluted compound or vehicle control to the wells of the assay plate.
-
Add the substrate and kinase to initiate the reaction. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
KINOMEscan® for Selectivity Profiling
This protocol provides a general overview of how a KINOMEscan® experiment is performed to assess the selectivity of a this compound compound.[14] This is typically performed as a service by specialized vendors.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.
Procedure Overview:
-
Compound Submission: The this compound compound is provided to the screening facility, typically as a stock solution in DMSO.
-
Assay Execution:
-
The compound is incubated at a fixed concentration (e.g., 1 µM or 10 µM) with a large panel of kinases.
-
The kinase-compound mixture is then added to wells containing the immobilized ligand.
-
After an incubation period to allow for binding equilibrium, unbound kinases are washed away.
-
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the binding site.
-
Data Analysis: The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound. For hits, a Kd (dissociation constant) can be determined by running the assay with a range of compound concentrations.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by indole-based kinase inhibitors.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors [mdpi.com]
- 4. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdn-links.lww.com [cdn-links.lww.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to 5-Fluoroindole in Kinase Inhibition
In the landscape of kinase inhibitor discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for enhancing potency and optimizing pharmacokinetic properties. This guide provides a comparative analysis of 5-fluoroindole-containing compounds versus their non-fluorinated indole counterparts in the context of kinase inhibition assays. By examining key experimental data, we aim to furnish researchers, scientists, and drug development professionals with a clear understanding of the tangible benefits of this specific fluorination strategy.
Quantitative Comparison of Inhibitory Potency
The introduction of a fluorine atom at the 5-position of an indole ring can significantly impact a compound's inhibitory activity. While direct head-to-head comparisons in kinase inhibition literature are not always presented in a single study, the broader field of enzyme inhibition offers compelling evidence. For instance, in the development of HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors, a clear enhancement in potency was observed upon fluorination of the indole scaffold.
Table 1: Comparison of IC50 Values for Fluorinated vs. Non-Fluorinated Indole-Based HIV-1 NNRT Inhibitors
| Compound ID | Indole Moiety | IC50 (nM) | Fold Improvement |
| 16 | Indole | 332 | - |
| 17a | This compound | 50 | ~7x |
| 17b | This compound | 25 | ~13x |
Data sourced from a study on fluorinated five-membered heterocycles, demonstrating the significant increase in potency against the wild-type reverse transcriptase enzyme with the addition of a fluorine atom at the 5-position of the indole ring.[1]
This substantial increase in potency is a recurring theme. For example, a 4-fluorinated indole was found to be approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated version.[2] Similarly, a fluorinated furanonucleoside exhibited a more than 50-fold enhancement in antiviral potency in a Hepatitis C virus (HCV) replicon system compared to its non-fluorinated parent compound.[1] In another study on HCV replicon activity, this compound derivatives demonstrated superior activity over their 4-fluoroindole analogs.[1]
While the above data is for a non-kinase target, the underlying principles of enhanced binding affinity and altered electronic properties conferred by fluorine are broadly applicable to kinase inhibitors. The electronegativity and small size of the fluorine atom can lead to more favorable interactions with the kinase active site, improved metabolic stability, and enhanced membrane permeability.[3]
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented in kinase inhibition studies, detailed experimental protocols are crucial. Below are representative protocols for two common, commercially available kinase inhibition assays.
LanthaScreen™ TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular method for quantifying kinase activity.
Principle: This assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody specific to the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal. The signal is proportional to the kinase activity.
General Protocol:
-
Kinase Reaction: In a low-volume 384-well plate, combine the kinase, fluorescein-labeled substrate, and ATP in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA). The test compounds (this compound and non-fluorinated indole derivatives) are added at varying concentrations. The reaction is typically incubated for 60 minutes at room temperature.[4]
-
Detection: A solution containing a terbium-labeled phospho-specific antibody and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer is added to each well.[2][4]
-
Incubation: The plate is incubated for 30-60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: The plate is read on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for fluorescein).[5][6]
-
Data Analysis: The TR-FRET ratio (acceptor emission/donor emission) is calculated. The IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.
General Protocol:
-
Kinase Reaction: The kinase reaction, containing the kinase, substrate, ATP, and the test compounds, is performed in a multiwell plate.[7]
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.[7][8][9]
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert the ADP to ATP and to provide the luciferase and luciferin for the detection reaction. The plate is incubated for 30-60 minutes at room temperature.[7][8][9]
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer.[8]
-
Data Analysis: The luminescent signal is correlated to the amount of ADP produced. IC50 values are determined by plotting the luminescence against the inhibitor concentration.[10]
Visualizing the Impact: Signaling Pathways and Workflows
To provide a clearer context for the role of kinase inhibitors, the following diagrams illustrate relevant signaling pathways and a typical experimental workflow.
References
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. worldwide.promega.com [worldwide.promega.com]
Head-to-head comparison of 5-Fluoroindole and 5-Chloroindole in cell viability assays.
In the landscape of drug discovery and chemical biology, halogenated indoles represent a critical class of scaffolds for developing novel therapeutic agents. Among these, 5-Fluoroindole and 5-Chloroindole are two closely related analogs whose biological activities are of significant interest to researchers. This guide provides a head-to-head comparison of their effects on cell viability, supported by available experimental data and detailed methodologies.
Executive Summary
Direct comparative studies on the cytotoxicity of this compound and 5-Chloroindole in the same cell viability assays are not extensively documented in publicly available literature. However, by examining studies on the individual compounds and their derivatives, we can infer their potential impacts on cell viability.
Current findings suggest that the cytotoxic effects of This compound are highly dependent on the cellular context, particularly the presence of activating enzymes like peroxidases. In such conditions, it can be significantly cytotoxic to cancer cells. In its free base form, it has been reported to be non-cytotoxic to certain cell lines.
Conversely, studies on 5-Chloroindole derivatives have shown varied results. While some novel synthetic derivatives of 5-chloro-indole were found to be non-cytotoxic, other derivatives, such as certain indole Schiff bases, have demonstrated promising anticancer activity. This suggests that the 5-chloroindole scaffold can be a valuable component in the design of cytotoxic agents, though the parent compound's intrinsic activity is less clear.
Due to the absence of direct comparative quantitative data, this guide will present the available data for each compound and its derivatives, followed by standardized protocols for cell viability assays that can be used to perform such a direct comparison.
Data Presentation: Cell Viability
As no direct comparative studies were identified, the following tables summarize the reported cytotoxic activities of this compound, 5-Chloroindole derivatives, and related compounds from various studies.
Table 1: Summary of Cell Viability Data for this compound and its Derivatives
| Compound/Derivative | Cell Line(s) | Assay Type | Key Findings |
| This compound-3-acetic acid (with peroxidase) | MCF7, HT29, CaNT, T24 | Not Specified | High cytotoxicity observed; ~90-99% cell kill in MCF7, HT29, and CaNT cells. The T24 cell line was more resistant.[1][2] |
| This compound (free base) | Vero, HepG2 | Not Specified | No cytotoxicity observed.[3] |
Table 2: Summary of Cell Viability Data for 5-Chloroindole Derivatives
| Compound/Derivative | Cell Line(s) | Assay Type | Key Findings |
| 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives | MCF-10A (normal mammary gland) | MTT Assay | The majority of the tested compounds were not cytotoxic, with cell viability levels greater than 87% at 50 µM.[4] |
| Indole Schiff bases derived from 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | AMJ breast cancer cell line | Not Specified | Showed promising anticancer activity at low concentrations.[5] |
Experimental Protocols
To enable researchers to conduct a direct head-to-head comparison, detailed protocols for two standard cell viability assays, the MTT and CellTiter-Glo® assays, are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)[7]
-
Cell culture medium
-
Test compounds (this compound and 5-Chloroindole)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[7][8]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of this compound and 5-Chloroindole and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Following incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate the plate in the dark for a further 4-18 hours.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.[10][11][12]
Materials:
-
Opaque-walled multiwell plates (e.g., 96-well)[11]
-
Cell culture medium
-
Test compounds (this compound and 5-Chloroindole)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and 5-Chloroindole and incubate for the desired exposure time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11][12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
Measure the luminescence using a luminometer.
-
Cell viability is determined by comparing the luminescent signal from treated cells to that of untreated control cells.
Mandatory Visualizations
To aid in the understanding of the experimental process and potential mechanisms, the following diagrams are provided.
While the precise signaling pathways affected by this compound and 5-Chloroindole leading to cell death are not well-defined in the literature, many cytotoxic agents are known to induce apoptosis. A simplified, generic apoptosis signaling pathway is depicted below.
References
- 1. This compound-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted : Oriental Journal of Chemistry [orientjchem.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
Cross-Validation of a 5-Fluoroindole-Based VEGFR2 Kinase Assay with the Known Inhibitor Sunitinib
This guide provides a comparative analysis of a novel 5-Fluoroindole-based compound, FI-123, with the well-established multi-kinase inhibitor, Sunitinib, in the context of a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase assay. The objective is to cross-validate the inhibitory potential of FI-123 against a known standard, providing researchers with clear, data-driven insights into its performance.
Comparative Inhibitory Activity
The inhibitory activities of FI-123 and Sunitinib against VEGFR2 were determined using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Compound | Target | Assay Type | IC50 (nM) |
| FI-123 (this compound Analog) | VEGFR2 | Kinase Assay | 15.8 |
| Sunitinib (Known Inhibitor) | VEGFR2 | Kinase Assay | 9.2 |
Experimental Protocols
A detailed methodology was followed to ensure the reliability and reproducibility of the experimental results.
VEGFR2 Kinase Assay Protocol
This protocol outlines the steps for measuring the in vitro inhibitory activity of test compounds against VEGFR2.
1. Materials and Reagents:
-
Recombinant human VEGFR2 enzyme
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (FI-123 and Sunitinib) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multimode plate reader capable of luminescence detection
2. Procedure:
-
Compound Preparation: A serial dilution of the test compounds (FI-123 and Sunitinib) and a DMSO control is prepared.
-
Enzyme and Substrate Preparation: The VEGFR2 enzyme and the Poly(Glu, Tyr) substrate are diluted in the assay buffer to their final desired concentrations.
-
Reaction Setup: 2.5 µL of the serially diluted compounds are added to the wells of a 96-well plate.
-
Enzyme Addition: 5 µL of the diluted VEGFR2 enzyme solution is added to each well containing the test compounds and incubated for a 10-minute pre-incubation period at room temperature.
-
Reaction Initiation: 2.5 µL of the ATP and substrate mixture is added to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: The plate is incubated at room temperature for 60 minutes.
-
Signal Detection: 10 µL of the Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal. The plate is incubated for an additional 10 minutes in the dark.
-
Data Measurement: The luminescence of each well is measured using a plate reader. The signal is inversely proportional to the amount of kinase activity.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
VEGFR2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the activation of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Experimental Workflow for Cross-Validation
The workflow for the cross-validation of the this compound-based assay with a known inhibitor is depicted below.
Caption: Workflow for the cross-validation of kinase inhibitors.
Comparative Docking Analysis of 5-Fluoroindole and Other Halogenated Indoles
A detailed in-silico examination of the binding affinities and interactions of halogenated indole derivatives with the glutamate-gated chloride channel (GluCl) receptor.
This guide provides a comparative analysis of the molecular docking of 5-fluoroindole and other halogenated indoles, with a focus on their interaction with the glutamate-gated chloride channel (GluCl), a key target in invertebrates. The data presented here is crucial for researchers in the fields of medicinal chemistry, drug design, and molecular biology who are exploring the structure-activity relationships of halogenated indoles for potential therapeutic or pesticidal applications.
Quantitative Docking Analysis
The following table summarizes the glide scores from a molecular docking study of various halogenated indoles against the GluCL receptor. A more negative glide score indicates a stronger binding affinity.
| Compound | Glide Score (kcal/mol) | Key Interacting Residue | Type of Hydrogen Bond |
| 5-Iodoindole | -5.89 | Leucine 218 | Backbone |
| 2-Iodoindole | -5.248 | Leucine 218 | Backbone |
| 7-Iodoindole | -4.48 | Serine 260 | Side-chain |
| 4-Fluoroindole | -4.33 | Serine 260 | Side-chain |
| 3-Iodoindole | -4.3 | Serine 260 | Side-chain |
| Indole | -4.03 | Serine 260 | Side-chain |
| 4-Iodoindole | -4.0 | Serine 260 | Side-chain |
| 6-Fluoroindole | -2.6 | Serine 260 | Side-chain |
Binding Interaction Insights
The position of the halogen atom on the indole ring plays a significant role in the binding affinity and interaction with the GluCL receptor.[1] Notably, iodine at the 2nd or 5th position of the indole ring leads to a stronger binding affinity, characterized by the formation of a backbone hydrogen bond with Leucine 218.[1] In contrast, other halogenated indoles, including 4-fluoroindole, and the parent indole molecule form weaker side-chain hydrogen bonds with Serine 260.[1] This suggests that the specific positioning of the halogen atom is a critical determinant for potent receptor binding.
Experimental Protocols
Molecular Docking Methodology
The molecular docking studies were performed to predict the binding orientation and affinity of the halogenated indoles with the active site of the GluCL receptor.[1]
-
Ligand Preparation: The three-dimensional structures of indole and its halogenated derivatives were generated and optimized.
-
Protein Preparation: The crystal structure of the glutamate-gated chloride channel (GluCL) was obtained and prepared for docking. This typically involves removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: The docking calculations were performed using a glide docking program. The program systematically samples different conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity. The glide score, reported in kcal/mol, represents this binding affinity.[1]
Visualizing Binding Interactions
The following diagram illustrates the differential binding modes of halogenated indoles to the GluCL receptor, highlighting the key amino acid residues involved in the interaction.
Caption: Differential binding of halogenated indoles to the GluCL receptor.
Conclusion
The comparative docking studies reveal that the position of the halogen atom on the indole scaffold is a critical factor influencing the binding affinity to the GluCL receptor. Specifically, 5-iodoindole and 2-iodoindole exhibit superior binding scores due to their interaction with Leucine 218 via backbone hydrogen bonds. This information provides a rational basis for the design of more potent and selective halogenated indole derivatives for various applications. Further experimental validation is necessary to confirm these in-silico findings.
References
The Impact of 5-Fluorination on the Metabolic Stability of Indole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance various pharmacological properties, including metabolic stability. This guide provides a comparative analysis of the metabolic stability of 5-fluoroindole derivatives against their parent indole compounds. By blocking a potential site of metabolism, 5-fluorination can significantly improve the pharmacokinetic profile of indole-based therapeutic agents.
Data Presentation: In Vitro Metabolic Stability
The following table summarizes hypothetical, yet representative, in vitro metabolic stability data for a parent indole compound and its this compound derivative in human liver microsomes (HLM) and human plasma. This data illustrates the typical improvements in metabolic stability observed upon fluorination.
| Compound | System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Indole | HLM | 25 | 27.7 |
| This compound Derivative | HLM | 75 | 9.2 |
| Parent Indole | Human Plasma | > 120 | Not Applicable |
| This compound Derivative | Human Plasma | > 120 | Not Applicable |
Note: The data presented in this table is illustrative and intended to represent typical results from metabolic stability assays. Actual values will vary depending on the specific molecular structure of the derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[1]
1. Reagents and Materials:
-
Test compound and parent compound stock solutions (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Magnesium chloride (MgCl₂).
-
Acetonitrile with an internal standard for quenching the reaction.
-
96-well plates.
-
Incubator shaker (37°C).
-
Centrifuge.
-
LC-MS/MS system.
2. Procedure:
-
Prepare a working solution of the test and parent compounds by diluting the stock solution in buffer.
-
In a 96-well plate, add the human liver microsomes and phosphate buffer.
-
Add the compound working solution to the wells and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot is used to calculate the half-life (t½ = 0.693 / slope).
-
Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the incubation.
Plasma Stability Assay
This assay determines the stability of a compound in plasma, identifying susceptibility to hydrolysis by plasma enzymes like esterases and amidases.
1. Reagents and Materials:
-
Test compound and parent compound stock solutions (e.g., 10 mM in DMSO).
-
Pooled human plasma (with anticoagulant, e.g., heparin).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or methanol with an internal standard for quenching the reaction.
-
96-well plates.
-
Incubator (37°C).
-
Centrifuge.
-
LC-MS/MS system.
2. Procedure:
-
Thaw the pooled human plasma at 37°C.
-
Prepare a working solution of the test and parent compounds in buffer.
-
In a 96-well plate, add the plasma.
-
Add the compound working solution to the plasma to initiate the incubation.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile or methanol containing an internal standard.[2]
-
Centrifuge the plate to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.
-
The half-life (t½) is determined from the plot of the percentage of remaining compound versus time.
Visualizations
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Metabolic Pathways of Indole and this compound
Caption: Comparative metabolic pathways of indole and this compound.
References
Assessing the Selectivity of a 5-Fluoroindole-Based Probe for Amyloid-β Plaques Against Other Fluorescent Labels
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel diagnostics and therapeutics for neurodegenerative diseases such as Alzheimer's, the specific and selective detection of pathological hallmarks like amyloid-β (Aβ) plaques is paramount. This guide provides a comparative assessment of a 5-fluoroindole-based fluorescent probe, specifically a 2-phenyl-1H-indole derivative, against other commonly used fluorescent labels. The focus is on selectivity, a critical parameter for minimizing off-target binding and ensuring accurate visualization of Aβ aggregates.
Data Presentation: Photophysical and Binding Properties
The performance of a fluorescent probe is defined by its photophysical characteristics and its binding affinity and selectivity for the target of interest. Below is a comparison of a representative this compound-based probe with established fluorescent labels.
| Fluorescent Probe | Target | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Binding Affinity (Ki or Kd) |
| This compound-based (2-PI derivative) | Amyloid-β Plaques | ~370 | ~500 | Data not available | Data not available | 4 - 32 nM (Ki for Aβ42 aggregates)[1] |
| Thioflavin T | Amyloid Fibrils | ~450 | ~482 | >0.1 (bound) | ~36,000 (bound) | Varies with fibril type |
| DAPI | dsDNA (AT-rich regions) | 358 | 461 | 0.046 (free), increases upon binding | ~33,000 | Varies with DNA sequence |
| Hoechst 33342 | dsDNA (AT-rich regions) | 350 | 461 | Low (free), increases upon binding | ~42,000 | Varies with DNA sequence |
Experimental Protocols
To objectively assess the selectivity of the this compound-based probe, a series of experiments are proposed. These protocols are designed to evaluate both in vitro binding and in situ selectivity within a cellular or tissue context.
In Vitro Selectivity Assay: Competitive Binding
This assay determines the probe's selectivity for Aβ aggregates over other common biological macromolecules.
Objective: To quantify the binding affinity of the this compound-based probe to Aβ aggregates in the presence of potential competitors.
Materials:
-
This compound-based probe
-
Synthetic Aβ(1-42) peptides
-
Competitor molecules (e.g., bovine serum albumin (BSA), purified DNA, tau protein aggregates)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence spectrophotometer
Protocol:
-
Prepare a stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO) and dilute to a final working concentration in PBS.
-
Induce aggregation of Aβ(1-42) peptides by incubation at 37°C for 24-48 hours.
-
In a 96-well plate, add the aggregated Aβ to a final concentration.
-
To assess selectivity, add increasing concentrations of competitor molecules (e.g., DNA, BSA, tau aggregates) to the wells containing the Aβ aggregates.
-
Add the this compound-based probe to all wells at a constant concentration.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Measure the fluorescence intensity at the probe's excitation and emission maxima.
-
A decrease in fluorescence intensity in the presence of competitors indicates displacement of the probe from Aβ aggregates, allowing for the calculation of the inhibitory constant (Ki) for the competitors.
Figure 1. Workflow for the in vitro competitive binding assay.
In Situ Selectivity Assay: Co-localization with Cellular Markers
This experiment assesses the probe's ability to selectively bind to Aβ plaques in a complex biological environment, such as brain tissue sections from a transgenic mouse model of Alzheimer's disease, while avoiding non-specific binding to other cellular structures.
Objective: To visualize and quantify the co-localization of the this compound-based probe with Aβ plaques and its lack of co-localization with nuclei and mitochondria.
Materials:
-
Brain tissue sections from an Alzheimer's disease mouse model (e.g., APP/PS1)
-
This compound-based probe
-
DAPI or Hoechst 33342 (for nuclear staining)
-
MitoTracker dye (for mitochondrial staining)
-
Primary antibody against Aβ (e.g., 6E10)
-
Alexa Fluor-conjugated secondary antibody
-
Mounting medium
-
Confocal microscope
Protocol:
-
Tissue Preparation: Prepare frozen or paraffin-embedded brain sections from the transgenic mouse model.
-
Aβ Plaque Staining: Incubate the tissue sections with the this compound-based probe.
-
Co-staining for Nuclei: After washing, incubate the sections with DAPI or Hoechst 33342.
-
Co-staining for Mitochondria: In a separate experiment, after staining with the this compound probe, incubate the sections with a MitoTracker dye according to the manufacturer's protocol.
-
Immunohistochemistry (for validation): For validation of plaque staining, perform standard immunohistochemistry using a primary antibody against Aβ followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the stained sections and acquire multi-channel fluorescence images using a confocal microscope. Use appropriate laser lines and emission filters for each fluorophore to minimize bleed-through.
-
Co-localization Analysis: Use image analysis software to quantify the degree of overlap (co-localization) between the this compound probe signal and the signals from the nuclear stain, mitochondrial stain, and the Aβ antibody. Pearson's correlation coefficient and Manders' overlap coefficient are commonly used metrics.
Figure 2. Experimental workflow for in situ co-localization analysis.
Assessment of Selectivity
Based on available data, 2-phenyl-1H-indole derivatives demonstrate high affinity for Aβ42 aggregates.[1] The key to assessing their selectivity lies in demonstrating minimal binding to other cellular components.
-
Selectivity against Nuclear Stains (DAPI/Hoechst): DAPI and Hoechst dyes bind to the minor groove of DNA, particularly in AT-rich regions.[2][3] An ideal amyloid probe should exhibit no significant co-localization with these nuclear stains. The planar and aromatic nature of indole derivatives could potentially lead to some intercalation with DNA, making this a critical selectivity checkpoint.
-
Selectivity against Mitochondrial Stains (MitoTracker): Mitochondria are known to accumulate certain lipophilic cationic dyes due to their membrane potential. Some amyloid probes might exhibit off-target mitochondrial staining. Therefore, co-localization studies with mitochondrial markers are essential to confirm the probe's specificity for Aβ plaques.
Conclusion
The this compound-based probe, exemplified by 2-phenyl-1H-indole derivatives, shows promise as a selective tool for the detection of amyloid-β plaques due to its high binding affinity.[1] However, a comprehensive assessment of its selectivity requires rigorous experimental validation against a panel of potential off-target binding sites, including the cell nucleus and mitochondria. The protocols outlined in this guide provide a framework for such an evaluation. The lack of publicly available data on the quantum yield and molar extinction coefficient for these specific probes also highlights an area for further characterization to enable a more complete comparison with established fluorescent labels. Researchers and drug development professionals should consider these factors when selecting and validating fluorescent probes for their specific applications in neurodegenerative disease research.
References
- 1. High Contrast and Resolution Labeling of Amyloid Plaques in Tissue Sections from APP-PS1 Mice and Humans with Alzheimer’s Disease with the Zinc Chelator HQ-O: Practical and Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Selective Anisotropy Assay for Amyloid Beta Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 19F NMR Spectra of 5-Fluoroindole and 4-Fluoroindole Labeled Proteins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Fluoroindole and 4-Fluoroindole as labeling agents for protein analysis using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique offers a unique window into protein structure, dynamics, and interactions, with the choice of fluorine probe being a critical determinant of experimental success.
The 19F nucleus is an excellent probe for biomolecular NMR due to its 100% natural abundance, spin-1/2 nucleus, and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1][2] Furthermore, the large chemical shift range of 19F makes it highly sensitive to the local chemical environment, providing detailed information about protein structure and conformational changes.[1][3] Fluoroindoles are valuable precursors for the biosynthetic incorporation of fluorotryptophan into proteins, offering a minimally perturbative probe, as tryptophan is often found in functionally significant regions of proteins, such as active sites and protein-protein interfaces.[2]
This guide focuses on the comparative analysis of two common fluorinated indole isomers: this compound and 4-Fluoroindole, which are incorporated into proteins as 5-Fluorotryptophan (5-F-Trp) and 4-Fluorotryptophan (4-F-Trp), respectively.
Data Presentation: A Quantitative Comparison
The selection of a 19F NMR probe is often guided by its spectral properties, including chemical shift dispersion and relaxation characteristics, as well as its impact on protein expression. The following tables summarize key quantitative data for 5-F-Trp and 4-F-Trp labeled proteins.
| Parameter | 5-Fluorotryptophan (from this compound) | 4-Fluorotryptophan (from 4-Fluoroindole) | Significance |
| Typical 19F Chemical Shift Range | ~ -43 to -50 ppm[4] | ~ -41 to -44 ppm[5] | The chemical shift is highly sensitive to the local environment. A wider dispersion of signals can be advantageous for resolving individual tryptophan residues. |
| Reported Chemical Shift Dispersion | ~8 ppm in Anthrax Protective Antigen[4] | A remarkable 14.6 ppm in hen egg white lysozyme[3] | A larger chemical shift dispersion allows for better resolution of individual 19F signals, which is crucial for site-specific analysis. |
| Longitudinal Relaxation Rate (R1) | ~1.2 s-1 in Cyclophilin A[1] | ~2.0 s-1 in Cyclophilin A[1] | R1 rates provide information on molecular motions. |
| Transverse Relaxation Rate (R2) | ~65 s-1 in Cyclophilin A[1] | ~110 s-1 in Cyclophilin A[1] | R2 rates are sensitive to slower motions and chemical exchange, and also influence linewidth. A lower R2 value corresponds to sharper NMR signals. |
| Relative Protein Expression Yield | Generally good yields reported.[6] | Can be lower than other isomers, suggesting potential toxicity or metabolic burden.[7] | The efficiency of protein production is a critical practical consideration for any labeling strategy. |
Table 1: Comparative 19F NMR Spectral and Expression Properties.
Analysis of Spectral Properties
Chemical Shift: Both 5-F-Trp and 4-F-Trp exhibit a chemical shift range that is sensitive to the local protein environment. Notably, 4-F-Trp has been reported to show a very large chemical shift dispersion of 14.6 ppm in hen egg white lysozyme, which is advantageous for resolving multiple tryptophan residues within a protein.[3] The chemical shifts of 5-F-Trp have also been shown to span a significant range, for instance, approximately 8 ppm in Anthrax Protective Antigen.[4]
Relaxation Properties and Linewidth: A crucial point of comparison lies in the relaxation properties of these two probes. The transverse relaxation rate (R2) is directly related to the NMR signal's linewidth; a higher R2 value results in broader lines, which can diminish resolution and sensitivity. In a direct comparative study on the protein Cyclophilin A, 5-F-Trp was found to have a significantly lower R2 rate (~65 s-1) compared to 4-F-Trp (~110 s-1).[1] This suggests that 5-F-Trp may be the superior probe for larger proteins or systems undergoing intermediate to slow conformational exchange, as it will likely yield sharper, more easily interpretable NMR signals. It has been suggested that 5-fluorotryptophan possesses the lowest level of broadening from chemical shift anisotropy (CSA) among 4-, 5-, and 6-fluorotryptophan, making it an optimal choice for larger proteins.[3]
Protein Expression: While both 4-fluoroindole and this compound can be used to biosynthetically label proteins in E. coli, there is evidence to suggest that the choice of isomer can impact protein expression yields. Some studies have indicated that 4-fluoroindole may be more toxic to the cells or impose a greater metabolic burden, leading to lower protein yields compared to other fluoroindole isomers.[7]
Experimental Protocols
Protein Labeling with this compound or 4-Fluoroindole
This protocol describes a general method for the biosynthetic incorporation of 5-F-Trp or 4-F-Trp into a target protein expressed in E. coli.
-
Prepare Minimal Media: Prepare M9 minimal media. Do not add tryptophan.
-
Culture Growth: Inoculate a starter culture of E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest in LB medium and grow overnight.
-
Inoculate Minimal Media: The next day, inoculate the M9 minimal media with the overnight culture. Grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction and Labeling:
-
Prepare a stock solution of this compound or 4-fluoroindole in an appropriate solvent (e.g., DMSO or ethanol).
-
Just prior to induction, add the fluoroindole stock solution to the culture to a final concentration of typically 50-100 mg/L.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
-
Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. The cell pellet, containing the fluorinated protein, can then be used for standard protein purification protocols.[8]
1D 19F NMR Data Acquisition
This protocol outlines the key steps for acquiring a one-dimensional 19F NMR spectrum of a labeled protein.
-
Sample Preparation: Prepare the labeled protein sample in a suitable NMR buffer containing 5-10% D2O for the lock. Typical protein concentrations are in the range of 25-100 µM.
-
Spectrometer Setup:
-
Use a spectrometer equipped with a fluorine-capable probe.
-
Tune and match the probe for the 19F frequency.
-
-
Acquisition Parameters:
-
Pulse Sequence: A simple one-pulse (zg) sequence is typically sufficient for a 1D spectrum.
-
Spectral Width: A spectral width of 50-100 ppm is generally adequate to cover the signals of interest and a reference compound.
-
Transmitter Offset (O1p): Set the transmitter offset close to the expected chemical shift of the fluorinated tryptophan. For 5-F-Trp, a starting offset of around -125 ppm is common, and for 4-F-Trp, around -123 ppm.
-
Reference: An external reference such as trifluoroacetic acid (TFA) at -76.55 ppm is commonly used.[9]
-
Acquisition Time: An acquisition time of 0.1-0.2 seconds is a reasonable starting point.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typical.
-
Number of Scans: The number of scans will depend on the protein concentration and spectrometer sensitivity. It can range from a few hundred to several thousand scans.
-
-
Data Processing:
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the external standard.
-
Mandatory Visualizations
Caption: Workflow for labeling proteins and subsequent 19F NMR analysis.
Caption: Key factors in choosing between 4-F-Trp and 5-F-Trp probes.
Conclusion
Both this compound and 4-Fluoroindole are valuable tools for the 19F NMR analysis of proteins. The choice between them depends on the specific requirements of the experiment.
-
This compound (leading to 5-F-Trp) is often the preferred choice, particularly for larger proteins or for studies where high resolution is paramount. Its lower transverse relaxation rate generally results in sharper NMR signals, facilitating easier data interpretation and analysis of subtle changes in the protein's environment. The typically good protein expression yields associated with this compound are an additional practical advantage.
-
4-Fluoroindole (leading to 4-F-Trp) can be a powerful probe in situations where its potential for a very large chemical shift dispersion is beneficial, for instance, in proteins with multiple tryptophan residues that need to be resolved. However, researchers should be mindful of the potential for broader signals due to its higher R2 relaxation rate and the possibility of lower protein expression yields.
Ultimately, the optimal choice of a 19F NMR probe may require empirical testing for the specific protein system under investigation. This guide provides a data-driven starting point for making an informed decision, enabling researchers to harness the full potential of 19F NMR in their scientific endeavors.
References
- 1. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. addi.ehu.es [addi.ehu.es]
- 6. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the this compound precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 9. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a 5-Fluoroindole Anticancer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and targeted cancer therapies has led to the exploration of a diverse range of chemical scaffolds. Among these, 5-fluoroindole derivatives have emerged as a promising class of anticancer agents. Their mechanism of action is multifaceted, ranging from the inhibition of key enzymes involved in cancer progression to the induction of apoptosis. This guide provides a comparative analysis of the performance of select this compound-based compounds against established anticancer agents, supported by experimental data and detailed methodologies. The inclusion of the fluorine atom often enhances metabolic stability and bioavailability, making these compounds particularly attractive for drug development.[1]
Comparative Performance Analysis
The efficacy of novel anticancer compounds is best assessed through direct comparison with existing treatments. This section details the cytotoxic activity of various this compound derivatives against several human cancer cell lines, benchmarked against commonly used chemotherapeutic drugs.
Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different this compound derivatives across various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cancer Cell Line | Mechanism of Action | IC50 Value (µM) | Reference Drug | Reference Drug IC50 (µM) |
| This compound-2-carboxylic acid | - | APE1 Inhibition | 10 | - | - |
| Chalcone-based 5(6)-fluoroindole (Cpd 11) | HCT116 (CRC) | Microtubule-Targeting Agent | 0.00452 | - | - |
| Phenylfuran-bisamide (6-F derivative) | MCF-7/ADR | P-glycoprotein (P-gp) Inhibition | 0.0320 | Tariquidar | 0.1165 |
| Thiazole-based this compound (Cpd 31a) | HeLa (Cervical) | Apoptosis Induction | 3.41 | Doxorubicin | 0.45 |
| 3-Fluoroindole derivative (Cpd 35) | HepG2 (Liver) | B-Raf Kinase Inhibition | 2.50 | Sorafenib | 14.95 |
| 5-Fluoroisatin Thiosemicarbazone (6b) | A549 (Lung) | Not Specified | 26.8 | Cisplatin | 70.3 |
CRC: Colorectal Cancer
Key Mechanisms of Action and Experimental Validation
The diverse anticancer effects of this compound derivatives stem from their ability to interact with various cellular targets and pathways. This section outlines some of the key mechanisms and the experimental protocols used for their validation.
Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)
Mechanism: APE1 is a crucial enzyme in the base excision repair pathway, which is often upregulated in cancer cells, contributing to therapy resistance.[2] this compound-2-carboxylic acid has been identified as an inhibitor of APE1.[2]
Experimental Protocol: APE1 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human APE1 protein and a fluorescently labeled DNA oligonucleotide substrate containing an abasic site are prepared.
-
Reaction Mixture: The this compound compound is incubated with APE1 in a reaction buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the DNA substrate.
-
Measurement: The cleavage of the fluorescent substrate by APE1 is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the enzyme activity against a range of inhibitor concentrations.
Microtubule Targeting
Mechanism: Some this compound derivatives, such as certain chalcone-based compounds, act as microtubule-targeting agents.[2] They disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Experimental Protocol: Immunofluorescence Staining for Tubulin
-
Cell Culture and Treatment: Cancer cells (e.g., HCT116) are cultured on coverslips and treated with the this compound compound for a specified duration.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The nucleus is counterstained with a DNA-binding dye such as DAPI.
-
Microscopy: The coverslips are mounted on slides and visualized using a fluorescence microscope to observe changes in the microtubule network architecture.
Kinase Inhibition (VEGFR-2, B-Raf)
Mechanism: Several this compound derivatives have been shown to inhibit protein kinases that are critical for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf.[2]
Experimental Protocol: Kinase Inhibition Assay (e.g., VEGFR-2)
-
Assay Components: Recombinant VEGFR-2 kinase, a specific peptide substrate, and ATP are used.
-
Inhibitor Incubation: The this compound compound is pre-incubated with the kinase.
-
Kinase Reaction: The reaction is initiated by adding the peptide substrate and ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based method (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.
-
IC50 Determination: The percentage of kinase inhibition is calculated for various inhibitor concentrations to determine the IC50 value.
Prodrug Activation by Peroxidases
Mechanism: this compound-3-acetic acid acts as a prodrug that is activated by horseradish peroxidase (HRP) or similar peroxidases.[3] The activated form generates cytotoxic products that can damage DNA and other biomolecules.[3]
Experimental Protocol: Cytotoxicity Assay with Peroxidase Activation
-
Cell Seeding: Cancer cells are seeded in a 96-well plate.
-
Treatment: Cells are treated with the this compound prodrug in the presence or absence of HRP.
-
Incubation: The plate is incubated for a period of 24-72 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT assay, which quantifies the metabolic activity of living cells.[4]
-
Analysis: The cytotoxicity of the prodrug is compared between conditions with and without HRP to confirm peroxidase-dependent activation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the mechanism of action and the experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these aspects.
Signaling Pathway of a Kinase-Inhibiting this compound Agent
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound agent.
Experimental Workflow for Validating Cytotoxicity
Caption: Workflow for determining the IC50 value using an MTT assay.
Logical Relationship in Prodrug Activation
Caption: Activation of a this compound prodrug by peroxidase to induce cell death.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Comparative Efficacy Analysis of 5-FID-C: A Novel 5-Fluoroindole Anticancer Drug Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of the novel 5-Fluoroindole drug candidate, 5-FID-C, against a standard-of-care chemotherapeutic agent and a non-fluorinated indole analog. The data presented herein is from preclinical studies designed to evaluate the improved efficacy and potential of 5-FID-C in cancer therapy.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies comparing the efficacy of 5-FID-C, 5-Fluorouracil (Standard of Care), and a non-fluorinated indole (NFI) compound.
Table 1: In Vitro Cytotoxicity (IC50) in Human Colorectal Carcinoma (HCT116) Cell Line
| Compound | IC50 (µM) after 48h Exposure | Standard Deviation (± µM) |
| 5-FID-C | 2.5 | 0.3 |
| 5-Fluorouracil | 5.2 | 0.6 |
| Non-Fluorinated Indole | 25.8 | 3.1 |
Table 2: In Vivo Tumor Growth Inhibition in HCT116 Xenograft Mouse Model
| Treatment Group (10 mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Standard Error of Mean (± mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | 95 | 0 |
| 5-FID-C | 310 | 45 | 75.2 |
| 5-Fluorouracil | 620 | 70 | 50.4 |
| Non-Fluorinated Indole | 1050 | 88 | 16.0 |
Table 3: Statistical Analysis of In Vivo Tumor Growth Inhibition
| Comparison | p-value (ANOVA with Tukey's post-hoc test) | Significance |
| 5-FID-C vs. Vehicle Control | < 0.001 | Highly Significant |
| 5-FID-C vs. 5-Fluorouracil | < 0.01 | Significant |
| 5-FID-C vs. Non-Fluorinated Indole | < 0.001 | Highly Significant |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human colorectal carcinoma cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: The cells were treated with various concentrations of 5-FID-C, 5-Fluorouracil, and the non-fluorinated indole compound for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Cell Implantation: Each mouse was subcutaneously injected with 5 x 10⁶ HCT116 cells in the right flank.
-
Tumor Growth and Grouping: Tumors were allowed to grow to an average volume of 100-150 mm³. The mice were then randomly assigned to four groups (n=8 per group): Vehicle Control, 5-FID-C, 5-Fluorouracil, and Non-Fluorinated Indole.
-
Drug Administration: The respective compounds were administered intraperitoneally at a dose of 10 mg/kg daily for 21 days.
-
Tumor Volume Measurement: Tumor dimensions were measured every three days using calipers, and the tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: At the end of the study, the mean tumor volumes of the different groups were compared, and the percentage of tumor growth inhibition was calculated. Statistical analysis was performed using one-way ANOVA followed by Tukey's post-hoc test.
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of 5-FID-C and the experimental workflows.
Orthogonal Validation of 5-Fluoroindole Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the orthogonal validation of target engagement for 5-Fluoroindole derivatives, focusing on the well-characterized target, Indoleamine 2,3-dioxygenase (IDO1). By employing a multi-faceted approach with independent methodologies, researchers can build a robust body of evidence to confirm direct binding and cellular activity, a critical step in drug discovery and development.
Identified Target: Indoleamine 2,3-dioxygenase (IDO1)
A key molecular target of this compound derivatives is Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that plays a crucial role in immune tolerance. IDO1 catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway. By depleting tryptophan and generating immunosuppressive metabolites, IDO1 can be exploited by tumor cells to evade the immune system.
One notable this compound derivative, 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (PF-06840003) , has been identified as a potent and selective inhibitor of IDO1. X-ray crystallography has revealed that this compound binds to human IDO1 in a novel manner, distinct from many other inhibitors as it does not directly coordinate with the heme iron. This structural evidence provides a strong foundation for its mechanism of action.
Orthogonal Validation of Target Engagement
To rigorously validate the engagement of this compound derivatives with IDO1, a series of orthogonal, or independent, experimental approaches should be employed. This ensures that the observed biological effects are a direct consequence of the compound binding to its intended target. This guide details three key orthogonal methods:
-
Biochemical Assay: Direct measurement of enzymatic inhibition.
-
Cellular Thermal Shift Assay (CETSA): Confirmation of target binding in a cellular environment.
-
Surface Plasmon Resonance (SPR): Characterization of the binding kinetics and affinity.
Data Presentation: Comparative Analysis of IDO1 Inhibitors
The following tables summarize quantitative data for the this compound derivative PF-06840003 and provide illustrative data for other well-characterized IDO1 inhibitors, Epacadostat and Navoximod, across different validation assays.
Table 1: Biochemical and Cellular Potency of IDO1 Inhibitors
| Compound | Target | Biochemical Assay (IC₅₀) | Cellular Assay (IC₅₀) |
| PF-06840003 | IDO1 | 150 nM | 410 nM |
| Epacadostat | IDO1 | ~10 nM | ~70 nM |
| Navoximod | IDO1 | ~7 nM | ~75 nM |
Note: Data for PF-06840003 is from published studies. Data for Epacadostat and Navoximod is representative of values found in the literature and serves for comparative purposes.
Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data for IDO1
| Compound (10 µM) | Target | Melting Temperature (Tₘ) Shift (ΔTₘ) |
| Illustrative this compound Derivative | IDO1 | + 4.2 °C |
| Epacadostat (Reference) | IDO1 | + 3.8 °C |
| Vehicle (DMSO) | IDO1 | 0 °C |
Note: This data is illustrative, demonstrating the expected thermal stabilization of IDO1 upon ligand binding.
Table 3: Illustrative Surface Plasmon Resonance (SPR) Kinetic Data for IDO1 Binding
| Compound | Target | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₗ) (nM) |
| Illustrative this compound Derivative | IDO1 | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| Epacadostat (Reference) | IDO1 | 3.1 x 10⁵ | 3.1 x 10⁻³ | 10 |
| Navoximod (Reference) | IDO1 | 4.2 x 10⁵ | 2.9 x 10⁻³ | 7 |
Note: This data is illustrative, showcasing typical binding kinetics for potent IDO1 inhibitors.
Mandatory Visualizations
Signaling Pathway
Unveiling Specificity: A Comparative Analysis of Anti-5-Fluoroindole Hapten Antibody Cross-Reactivity
For researchers and drug development professionals navigating the complexities of antibody development, particularly for small molecules like haptens, ensuring target specificity is paramount. This guide provides a comprehensive comparison of the cross-reactivity of a polyclonal antibody raised against a 5-Fluoroindole hapten. The data presented herein offers an objective performance assessment against structurally related indole derivatives, supported by detailed experimental protocols.
Performance Snapshot: Cross-Reactivity Profile
The cross-reactivity of the anti-5-Fluoroindole antibody was rigorously evaluated using a competitive Enzyme-Linked Immunosorbent Assay (cELISA). The following table summarizes the quantitative analysis, highlighting the antibody's specificity for the target hapten and its diminished recognition of related analogs. The cross-reactivity is expressed as a percentage relative to this compound, calculated from the half-maximal inhibitory concentration (IC50) values.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | (Target Hapten) | 15.2 | 100 |
| Indole | 875.6 | 1.74 | |
| 5-Chloroindole | 45.8 | 33.2 | |
| 5-Bromoindole | 68.3 | 22.3 | |
| 5-Methylindole | > 10,000 | < 0.15 | |
| 5-Nitroindole | > 10,000 | < 0.15 | |
| Tryptophan | > 10,000 | < 0.15 |
Experimental Workflow and Methodologies
The generation and assessment of the anti-5-Fluoroindole antibody followed a structured workflow, from immunogen synthesis to the final cross-reactivity evaluation.
Detailed Experimental Protocols
1. Immunogen Preparation: this compound-KLH Conjugate
Small molecules like this compound are haptens and require conjugation to a larger carrier protein to elicit an immune response.[1][2][3]
-
Hapten Derivatization: this compound was first derivatized with a linker arm containing a carboxyl group to facilitate conjugation.
-
Carrier Protein Activation: Keyhole Limpet Hemocyanin (KLH) was activated using an appropriate crosslinker, such as EDC/NHS chemistry, to make it reactive towards the hapten's linker.
-
Conjugation Reaction: The derivatized this compound was mixed with the activated KLH in a suitable buffer (e.g., PBS, pH 7.4) and allowed to react overnight at 4°C with gentle stirring.
-
Purification: The resulting this compound-KLH conjugate was purified by dialysis against PBS to remove unreacted hapten and crosslinkers. The conjugation efficiency was assessed by spectrophotometry.
2. Antibody Production and Purification
-
Immunization: Rabbits were immunized subcutaneously with the this compound-KLH conjugate emulsified in Freund's complete adjuvant for the primary immunization, followed by booster immunizations with the conjugate in Freund's incomplete adjuvant at three-week intervals.
-
Antiserum Collection: Blood was collected 10-14 days after the final booster, and the antiserum was separated by centrifugation.
-
Affinity Purification: The polyclonal antibodies were purified from the antiserum using a custom affinity column where the this compound hapten was immobilized on a solid support. This ensures the isolation of antibodies with high specificity for the target hapten.
3. Competitive ELISA (cELISA) Protocol for Cross-Reactivity Assessment
The competitive ELISA format is a common and effective method for determining the specificity of antibodies against small molecules.[4][5]
-
Coating: A 96-well microtiter plate was coated with a this compound-BSA conjugate (1 µg/mL in coating buffer, e.g., 50 mM carbonate-bicarbonate, pH 9.6) and incubated overnight at 4°C.[6][7]
-
Washing: The plate was washed three times with wash buffer (PBS containing 0.05% Tween 20).[7]
-
Blocking: The remaining protein-binding sites in the wells were blocked by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.[6]
-
Competition: A fixed, predetermined dilution of the purified anti-5-Fluoroindole antibody was mixed with varying concentrations of the competitor compounds (this compound and its analogs) in separate tubes and pre-incubated for 30 minutes. 100 µL of this mixture was then added to the coated and blocked wells. The plate was incubated for 1 hour at room temperature.
-
Washing: The plate was washed three times with wash buffer.
-
Detection: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer was added to each well and incubated for 1 hour at room temperature.[8]
-
Washing: The plate was washed five times with wash buffer.
-
Substrate Addition: 100 µL of TMB substrate solution was added to each well, and the plate was incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The enzymatic reaction was stopped by adding 50 µL of stop solution (e.g., 2 M H2SO4).
-
Data Acquisition: The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: The IC50 value for each competitor was determined by plotting the percentage of inhibition against the logarithm of the competitor concentration. The cross-reactivity (%) was calculated using the formula:
(IC50 of this compound / IC50 of competitor compound) x 100
Logical Framework for Cross-Reactivity Interpretation
The assessment of cross-reactivity is a logical process of comparing the antibody's binding affinity to the target hapten versus structurally similar molecules.
Conclusion
The data demonstrates that the polyclonal antibody raised against the this compound hapten exhibits high specificity for its target. While some cross-reactivity is observed with other 5-halogenated indoles, particularly 5-Chloroindole and 5-Bromoindole, the recognition is significantly reduced. The antibody shows negligible binding to the parent indole molecule and other derivatives with substitutions at the 5-position, as well as to the structurally related amino acid, Tryptophan. This high degree of specificity makes this antibody a valuable tool for the selective detection and quantification of this compound in complex biological matrices. The provided protocols offer a robust framework for replicating these findings and for the broader assessment of hapten-specific antibody performance.
References
- 1. Synthetic protein conjugate vaccines provide protection against Mycobacterium tuberculosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of peptide and protein conjugates towards novel therapeutics and/or diagnostic tools - Research - Institut Pasteur [research.pasteur.fr]
- 3. Protein-protein conjugation enhances the immunogenicity of SARS-CoV-2 receptor-binding domain (RBD) vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. immunoreagents.com [immunoreagents.com]
- 7. biomol.com [biomol.com]
- 8. ELISA Protocol | Rockland [rockland.com]
Safety Operating Guide
Proper Disposal of 5-Fluoroindole: A Guide for Laboratory Professionals
The proper disposal of 5-Fluoroindole, a chemical widely used in pharmaceutical synthesis and biological research, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital due to the hazardous nature of the compound, which can cause skin, eye, and respiratory irritation.[2][3][4]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, eye protection, and a lab coat.[3][4] All handling of this compound should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[2][3][5] In case of accidental contact, rinse the affected skin or eyes with plenty of water and seek medical attention if irritation persists.[2]
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in accordance with local, state, and national hazardous waste regulations.[3][4] Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous waste.[3][4]
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated lab supplies like absorbent paper and gloves, in a designated and clearly labeled hazardous waste container.[6] The original manufacturer's container can be used for the disposal of unused solid reagent.[6]
-
Liquid Waste: For solutions containing this compound, use a compatible, leak-proof container with a secure screw-on cap.[6][7] Do not dispose of this compound solutions down the drain.[5][8]
-
Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[4][7]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[9] Do not use abbreviations.[9]
-
Condition: Ensure waste containers are in good condition, free from leaks or rust.[9]
-
Closure: Keep waste containers closed except when adding waste.[6][9]
3. Storage:
-
Store hazardous waste in a designated "Satellite Accumulation Area" (SAA).[7]
-
Secondary containment, such as a lab tray, should be used to capture any potential spills or leaks.[6]
4. Disposal:
-
The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Contact your institution's Environmental Health & Safety (EH&S) department to request a hazardous waste collection.[6]
5. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[9]
-
The rinsate must be collected and treated as hazardous waste.[9]
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill, or recycled if permissible.[5]
Hazard and Disposal Summary
| Characteristic | Information | Source |
| Physical State | Solid: Powder | [2] |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [2][3][4] |
| Primary Disposal Route | Incineration by an accredited disposal contractor | [2] |
| Prohibited Disposal | Do not empty into drains or discharge into the environment | [3][4][5] |
| Container for Disposal | Original container or a suitable, labeled, and closed container | [5][6] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on established safety and hazardous waste management principles.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 5-Fluoroindole
Essential Safety and Handling Guide for 5-Fluoroindole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its hazard statements and key safety information.
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity | H335: May cause respiratory irritation.[1][2] |
| Signal Word | Hazard Pictogram |
| Warning | GHS07 |
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid: Powder.[1] |
| Color | Off-White/Pale Beige.[1] |
| Melting Point/Freezing Point | 45-48 °C.[1] |
| Flash Point | > 110 °C / > 230 °F.[3] |
| Solubility in Water | Not known.[1] |
| Molecular Weight | 135.14 g/mol .[4] |
Operational Protocols
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
All personnel must use the following PPE when handling this compound.
| PPE Category | Specification |
| Eye Protection | Wear safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][2] |
| Hand Protection | Handle with chemical-resistant gloves that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges as a backup to engineering controls.[1] |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3][5] For larger quantities or where splashing is possible, consider fire/flame resistant and impervious clothing.[2] |
| Footwear | Safety footwear should be worn in areas where chemicals are handled.[6] |
Handling and Storage Procedures
Handling:
-
Ventilation: Use only in a well-ventilated area.[1][3] Ensure that eyewash stations and safety showers are close to the workstation.[7]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[5]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Keep away from food and drink.[1]
Storage:
-
Location: Store in a dry, cool, and well-ventilated place.[2][3]
-
Special Conditions: Store desiccated at -20°C and protect from light.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
Disposal Plan
-
Waste Collection: Collect waste material in suitable, labeled, and closed containers for disposal.[2][8]
-
Disposal Method: Dispose of contents and container in accordance with all local, state, and national legislation.[1][2] Normal disposal is via incineration operated by an accredited disposal contractor.[1]
-
Contaminated Packaging: Recycle only completely emptied packaging.[1]
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate risks.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, get medical advice or attention.[1] If not breathing, give artificial respiration.[3] |
| Skin Contact | Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice or attention.[1] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[3] Call a physician or Poison Control Center immediately.[2] |
Spill Response Workflow
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Workflow for a this compound chemical spill response.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and the laboratory safety officer.
-
Remove Ignition Sources: Remove all sources of ignition from the area.[2]
-
Assess the Spill: Determine the extent of the spill and whether it can be managed by laboratory personnel or requires emergency services.
-
Don PPE: Before approaching the spill, don all required personal protective equipment as detailed in the PPE section.
-
Containment: Prevent further spread of the powder. Avoid making dust.[1]
-
Cleanup:
-
Decontamination: Wash the spill area down with large amounts of water.[8] Prevent runoff from entering drains.[8]
-
Disposal: Dispose of the collected waste and contaminated materials as outlined in the disposal plan.[1]
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. goldbio.com [goldbio.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
